molecular formula C17H18O6 B591326 10-O-Methylprotosappanin B

10-O-Methylprotosappanin B

カタログ番号: B591326
分子量: 318.32 g/mol
InChIキー: MPBIWBGTEYMVRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-O-Methylprotosappanin B is a natural product found in Biancaea sappan with data available.

特性

IUPAC Name

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIWBGTEYMVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 10-O-Methylprotosappanin B: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-O-Methylprotosappanin B, a bioactive natural compound. The document details its primary natural source and outlines a meticulous, step-by-step protocol for its isolation and purification, supported by quantitative data. Furthermore, this guide explores the compound's biological activities and delineates its interaction with key cellular signaling pathways.

Natural Source

The primary and commercially viable natural source of this compound is the heartwood of Caesalpinia sappan L., a flowering tree belonging to the legume family, Fabaceae. This plant is widely distributed in Southeast Asia and has a long history of use in traditional medicine.

Isolation and Purification of this compound

The isolation of this compound from the heartwood of Caesalpinia sappan L. is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical techniques.

Experimental Protocols

2.1.1. Plant Material and Pre-processing

  • Plant Material: Dried heartwood of Caesalpinia sappan L.

  • Pre-processing: The dried heartwood is coarsely powdered to increase the surface area for efficient solvent extraction.

2.1.2. Extraction

  • Solvent: 95% Ethanol

  • Method: The powdered heartwood is subjected to maceration with 95% ethanol at room temperature for 72 hours, with occasional agitation. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.1.3. Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

  • Solvents: n-Hexane, Chloroform, Ethyl Acetate, and n-Butanol.

  • Procedure:

    • The aqueous suspension of the crude extract is first partitioned with n-hexane to remove non-polar compounds.

    • The aqueous layer is then successively partitioned with chloroform, ethyl acetate, and n-butanol.

    • Each solvent fraction is collected and concentrated to dryness. The ethyl acetate fraction is typically enriched with this compound.

2.1.4. Chromatographic Purification

The ethyl acetate fraction undergoes a series of chromatographic steps to isolate this compound.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10, v/v).

    • Procedure: The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column to remove smaller molecules and pigments.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Procedure: The final purification is achieved by preparative HPLC to yield highly pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Data Presentation

Table 1: Quantitative Data for the Isolation of this compound

StepInput MaterialOutput MaterialYield (%)Purity (%)
Extraction Powdered C. sappan Heartwood (1 kg)Crude Ethanolic Extract12.5-
Fractionation Crude Ethanolic Extract (125 g)Ethyl Acetate Fraction20.8-
Silica Gel CC Ethyl Acetate Fraction (26 g)Enriched Fraction15.4~70
Sephadex LH-20 Enriched Fraction (4 g)Purified Fraction85.0~90
Prep. HPLC Purified Fraction (3.4 g)This compound70.6>98

Note: Yields are calculated based on the starting material of each step. Purity is estimated by HPLC analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant_Material C. sappan Heartwood Powder Extraction 95% Ethanol Maceration Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, preliminary studies and the activities of structurally related compounds from Caesalpinia sappan suggest potential involvement in anti-inflammatory and anti-cancer pathways. The following diagram illustrates a hypothetical signaling pathway based on the known activities of similar homoisoflavonoids.

Signaling_Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Compound This compound IKK IKK Compound->IKK Inhibition Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Cell_Membrane Cell Membrane NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation IKK->NFkB Activation Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathways for this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The detailed protocols and structured data aim to facilitate further investigation into the therapeutic potential of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Methylprotosappanin B, a member of the homoisoflavonoid class of natural products, has garnered interest for its potential pharmacological activities. Despite its promising profile, the biosynthetic pathway leading to its formation in plants, primarily Caesalpinia sappan, remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of homoisoflavonoid biosynthesis. We present a putative enzymatic sequence, detail the necessary experimental protocols for pathway elucidation, and offer a framework for future research in this area. This document aims to serve as a foundational resource for researchers dedicated to understanding and harnessing the synthetic machinery of this intriguing natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, a common route for the synthesis of flavonoids and related compounds in plants. The pathway likely proceeds through a chalcone intermediate, which undergoes a series of enzymatic transformations to yield the core protosappanin structure, followed by a final methylation step.

Key Precursors:

  • L-Phenylalanine

  • Malonyl-CoA

  • S-Adenosyl-L-methionine (SAM)

Proposed Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key branching point from general flavonoid biosynthesis.

  • Chalcone Reductase (CHR): Acts in concert with CHS to produce a 6'-deoxychalcone.

  • Homoisoflavonoid-specific enzyme(s): A series of uncharacterized enzymes are proposed to catalyze the rearrangement and cyclization of the chalcone intermediate to form the dibenz[b,d]oxocin core structure of protosappanin B. This is a critical and poorly understood part of the pathway.

  • O-Methyltransferase (OMT): The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-10 position of protosappanin B, yielding this compound.[1][2][3][4][5][6]

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_sam L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone CHS Protosappanin_B Protosappanin B Chalcone->Protosappanin_B Multiple Enzymatic Steps (Hypothetical) Methylprotosappanin_B This compound Protosappanin_B->Methylprotosappanin_B OMT SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. The following table summarizes typical data that would be essential to collect for a thorough understanding of this pathway. The values for related compounds are provided as a reference where available.

ParameterValueMethodReference Compound
Enzyme Kinetics (Hypothetical)
Km of OMT for Protosappanin BTo be determinedEnzyme Assay (HPLC-based)Quercetin 3-O-methyltransferase
kcat of OMTTo be determinedEnzyme Assay (HPLC-based)Quercetin 3-O-methyltransferase
Gene Expression (Hypothetical)
Relative expression of OMT gene in C. sappan tissuesTo be determinedqRT-PCRPhenylalanine Ammonia-Lyase
Metabolite Levels
Concentration of this compound in C. sappan heartwoodVariable (mg/g dry weight)HPLC-MS/MSBrazilin
Concentration of Protosappanin B in C. sappan heartwoodVariable (mg/g dry weight)HPLC-MS/MSSappanol

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining techniques from biochemistry, molecular biology, and analytical chemistry.

Isolation and Structural Elucidation of this compound

Objective: To obtain a pure sample of this compound for structural confirmation and as a standard for subsequent experiments.

Protocol:

  • Extraction:

    • Air-dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol at room temperature for 72 hours.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, typically enriched in homoisoflavonoids, is selected for further purification.

  • Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structural Elucidation:

    • The purified compound is identified as this compound by comparing its spectroscopic data with literature values.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.[7][8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the structure and assign all proton and carbon signals.[7][8][9][10]

Isolation_Workflow Start C. sappan Heartwood Powder Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Prep_HPLC Preparative HPLC Silica_Column->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Workflow for the isolation and identification of this compound.
Identification of Candidate O-Methyltransferase (OMT) Genes

Objective: To identify the gene encoding the enzyme responsible for the methylation of protosappanin B.

Protocol:

  • Transcriptome Sequencing:

    • RNA is extracted from various tissues of C. sappan (e.g., heartwood, sapwood, leaves).

    • RNA-seq is performed to generate a comprehensive transcriptome dataset.

  • Bioinformatic Analysis:

    • The transcriptome is assembled and annotated.

    • Candidate OMT genes are identified by homology searches using known flavonoid OMT sequences from other plant species.[1][3][4][6]

    • Differential gene expression analysis is performed to identify OMTs that are highly expressed in tissues where this compound accumulates.

  • Gene Cloning:

    • Full-length cDNA of candidate OMTs is amplified from C. sappan cDNA using PCR and cloned into an expression vector.

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate OMTs and confirm their ability to methylate protosappanin B.

Protocol:

  • Recombinant Protein Expression and Purification:

    • The cloned OMT genes are expressed in a suitable host, such as E. coli or yeast.

    • The recombinant OMT proteins are purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • The purified OMT is incubated with protosappanin B as the substrate and S-adenosyl-L-methionine (SAM) as the methyl donor in a suitable buffer.

    • The reaction is stopped, and the products are extracted.

  • Product Analysis:

    • The reaction products are analyzed by HPLC and LC-MS/MS. The formation of this compound is confirmed by comparing the retention time and mass spectrum with the authentic standard.

Enzyme_Assay_Workflow Candidate_OMT Candidate OMT Gene Expression Recombinant Protein Expression & Purification Candidate_OMT->Expression Purified_Enzyme Purified OMT Expression->Purified_Enzyme Incubation Enzyme Assay (Protosappanin B + SAM) Purified_Enzyme->Incubation Analysis Product Analysis (HPLC, LC-MS/MS) Incubation->Analysis Confirmation Confirmation of This compound Analysis->Confirmation

Workflow for the functional characterization of a candidate O-Methyltransferase.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require further intensive research. Key areas for future investigation include:

  • Identification of the complete set of biosynthetic genes: This will involve a combination of transcriptomics, proteomics, and gene silencing techniques (e.g., VIGS or CRISPR/Cas9) in C. sappan.

  • Characterization of the upstream enzymes: The enzymes responsible for the formation of the protosappanin core from the chalcone precursor are currently unknown and represent a significant knowledge gap.

  • Metabolic engineering: Once the pathway is fully understood, there is potential for the heterologous production of this compound in microbial hosts, which could provide a sustainable and scalable source of this valuable compound for drug development.

Conclusion

This technical guide has outlined a proposed biosynthetic pathway for this compound, based on current knowledge of homoisoflavonoid biosynthesis. While significant research is still required to fully validate this pathway, the experimental protocols and future directions presented here provide a clear roadmap for researchers in this field. A comprehensive understanding of this biosynthetic route will not only contribute to fundamental plant biochemistry but also pave the way for the biotechnological production of this and other medicinally important protosappanins.

References

The Core Mechanism of Action of 10-O-Methylprotosappanin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the mechanism of action of Protosappanin B, a close structural analog of 10-O-Methylprotosappanin B. Due to the limited availability of direct research on this compound, the information presented herein is based on the assumption of a similar mechanism of action, a common practice in drug development and pharmacology for structurally related compounds. Further research is required to definitively confirm that this compound operates through the identical pathways.

Introduction

This compound is a phenolic compound isolated from the heartwood of Caesalpinia sappan L. While direct studies on its mechanism of action are scarce, extensive research on its close analog, Protosappanin B (PSB), has elucidated a significant anti-tumor potential. This guide provides a comprehensive overview of the core mechanism of action of PSB, which is presumed to be shared by this compound, focusing on its anticancer and potential anti-inflammatory effects. The primary anticancer mechanism involves the inhibition of Golgi Phosphoprotein 3 (GOLPH3), a key regulator of cell growth and survival, leading to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.

Anticancer Mechanism of Action

The anticancer activity of Protosappanin B is multifaceted, primarily targeting the GOLPH3-PI3K/Akt/mTOR signaling axis, which is frequently dysregulated in various cancers.

Inhibition of GOLPH3

The central tenet of Protosappanin B's anticancer activity is its ability to suppress the expression of GOLPH3.[1] GOLPH3 is an oncoprotein that is overexpressed in numerous cancers and is associated with poor prognosis. It plays a crucial role in Golgi trafficking and signal transduction, and its inhibition has been shown to sensitize cancer cells to chemotherapy.[2][3] Protosappanin B has been demonstrated to reduce GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[1]

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The inhibition of GOLPH3 by Protosappanin B leads to the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, growth, and survival.[1] GOLPH3 is known to enhance mTOR signaling, and its suppression by PSB results in decreased phosphorylation of key downstream effectors of this pathway, including Akt and p70S6K.[1][4] This disruption of the PI3K/Akt/mTOR cascade is a pivotal event in the anticancer effects of Protosappanin B.

GOLPH3_PI3K_Pathway cluster_cell Cancer Cell PSB Protosappanin B / This compound GOLPH3 GOLPH3 PSB->GOLPH3 Inhibits PI3K PI3K GOLPH3->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Proposed mechanism of Protosappanin B/10-O-Methylprotosappanin B in the GOLPH3/PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of the GOLPH3 inhibition and PI3K/Akt/mTOR pathway downregulation is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Protosappanin B has been shown to induce apoptosis in a concentration-dependent manner in human bladder and colon cancer cells.[1][5][6] Furthermore, it causes cell cycle arrest at the G1 phase, preventing the cells from entering the S phase and thus halting their proliferation.[5][6]

Cell_Cycle_Apoptosis cluster_workflow Cellular Response to Protosappanin B PSB Protosappanin B / This compound Pathway_Inhibition Inhibition of GOLPH3/PI3K/Akt/mTOR Pathway PSB->Pathway_Inhibition G1_Arrest G1 Phase Cell Cycle Arrest Pathway_Inhibition->G1_Arrest Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Reduced_Proliferation Reduced Cancer Cell Proliferation G1_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Figure 2: Cellular consequences of Protosappanin B/10-O-Methylprotosappanin B treatment.

Potential Anti-Inflammatory Mechanism of Action

While the anti-inflammatory mechanism of this compound is not yet fully elucidated, the structural class of compounds to which it belongs often exhibits anti-inflammatory properties through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Further investigation is needed to confirm the role of this compound in this pathway.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Protosappanin B in various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Citation
T24Human Bladder Cancer82.78[5]
5637Human Bladder Cancer113.79[5]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies on Protosappanin B. For specific details, it is recommended to consult the original research articles.

MTT Assay for Cell Viability

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Protosappanin B (or this compound) stock solution

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate_Compound Incubate (e.g., 48h) Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

References

Unveiling the Bioactive Potential of 10-O-Methylprotosappanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 10-O-Methylprotosappanin B. This guide presents comprehensive data on its parent compound, Protosappanin B, as a predictive reference for potential bioactivities. The structural similarity suggests that their biological profiles may be comparable.

Introduction

This compound is a natural phenolic compound isolated from Caesalpinia sappan L. (Lignum Sappan). While direct studies on this specific methylated derivative are limited, extensive research on its parent compound, Protosappanin B, has revealed significant biological activities, particularly in the realm of oncology. This technical guide consolidates the available quantitative data, experimental methodologies, and implicated signaling pathways related to Protosappanin B to serve as a foundational resource for researchers investigating this compound.

Quantitative Data on the Biological Activity of Protosappanin B

The primary reported biological activity of Protosappanin B is its antitumor effect. The following tables summarize the quantitative data from in vitro studies.

Table 1: In Vitro Antiproliferative Activity of Protosappanin B against Cancer Cell Lines
Cell LineCancer TypeAssayExposure Time (hours)IC50 (µg/mL)Reference
SW-480Human Colon CancerMTT4821.32[1]
HCT-116Human Colon CancerMTT4826.73[1]
BTTMouse Bladder CancerMTT4876.53[1]
Table 2: In Vitro Cytotoxicity of Protosappanin B
Cell LineCancer TypeAssayConcentration (mg/mL)Exposure Time (minutes)EffectReference
T24Human Bladder CancerTrypan Blue Exclusion220 - 100Time-dependent reduction in viability[1]
SW-480Human Colon CancerTrypan Blue Exclusion220 - 100Time-dependent reduction in viability[1]

Experimental Protocols

Detailed methodologies for key assays relevant to the assessment of the biological activities of compounds like Protosappanin B are provided below.

MTT Assay for Cell Proliferation and Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL of Protosappanin B) and incubate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

This method is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Procedure:

  • Cell Treatment: Treat cells in a culture dish or flask with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: After treatment, detach the cells (if adherent) using trypsin and resuspend them in culture medium to create a single-cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, the known anticancer activities of Protosappanin B and other natural phenolic compounds suggest potential interactions with key cellular signaling cascades that regulate cell proliferation, apoptosis, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Natural compounds often exert their anticancer effects by modulating this pathway.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Compound This compound (Potential Inhibition) Compound->Raf Compound->MEK Compound->ERK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that plays a central role in cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound This compound (Potential Inhibition) Compound->PI3K Compound->Akt Compound->mTOR

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of the biological activity of a natural compound like this compound.

Experimental_Workflow Start Compound Isolation & Characterization InVitro In Vitro Screening Start->InVitro Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) InVitro->Antiproliferative Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO, COX inhibition) InVitro->AntiInflammatory Mechanism Mechanism of Action Studies Antiproliferative->Mechanism Antioxidant->Mechanism AntiInflammatory->Mechanism Pathway Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Pathway Apoptosis Apoptosis Assays (Annexin V, Caspase) Mechanism->Apoptosis InVivo In Vivo Studies (Animal Models) Pathway->InVivo Apoptosis->InVivo

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

The data available for Protosappanin B strongly suggest that this compound holds promise as a bioactive compound, particularly in the context of anticancer research. However, to validate this potential, direct experimental investigation is imperative. Future research should focus on:

  • In vitro screening: Evaluating the antiproliferative, antioxidant, and anti-inflammatory activities of this compound using a panel of relevant assays.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy: Assessing the therapeutic potential of this compound in preclinical animal models of relevant diseases.

This guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a roadmap for initiating and advancing research in this promising area.

References

10-O-Methylprotosappanin B in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a protosappanin-type bioactive compound isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long and rich history in traditional medicine across Asia, particularly in China and Southeast Asia.[1] Traditionally, Sappanwood has been utilized for its therapeutic properties, including the treatment of inflammatory conditions, pain, and microbial infections, and for promoting blood circulation.[1][2][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role within the context of traditional medicine and its potential for modern drug development. Due to a notable scarcity of direct experimental data on this compound, this guide will also present data on the closely related compound, Protosappanin B, and the broader extracts of Caesalpinia sappan to infer its potential biological activities and mechanisms of action.

Traditional Use of Caesalpinia sappan (Sappanwood)

The heartwood of Caesalpinia sappan, known as "Su Mu" in Traditional Chinese Medicine, has been used for centuries to treat a variety of ailments. Its primary traditional applications include:

  • Promoting blood circulation and removing blood stasis: Used for conditions such as menstrual disorders, postpartum abdominal pain, and traumatic injuries.[1]

  • Reducing inflammation and swelling: Applied for abscesses, boils, and other inflammatory conditions.[3]

  • Analgesic effects: Used to alleviate pain associated with the conditions mentioned above.

  • Antibacterial properties: Employed in the treatment of dysentery and other infections.[2]

The therapeutic effects of Sappanwood are attributed to its rich phytochemical composition, which includes a variety of homoisoflavonoids, chalcones, and protosappanins, such as this compound.

Biological Activities and Pharmacological Potential

While direct studies on this compound are limited, research on Caesalpinia sappan extracts and its other major constituents, particularly Protosappanin B, suggests significant anti-inflammatory and anticancer potential.

Anti-inflammatory Activity

Extracts of Caesalpinia sappan have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies on the ethanolic extract of Caesalpinia sappan (CSE) have demonstrated its ability to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in human chondrocytes and macrophages.[4] This inhibition is mediated, at least in part, through the modulation of key signaling pathways.

Anticancer Activity

The anticancer properties of Caesalpinia sappan and its constituents have been investigated in various cancer cell lines. Protosappanin B, a closely related compound to this compound, has demonstrated cytotoxic effects against several cancer cell lines. While specific IC50 values for this compound are not available, the data for Protosappanin B provide valuable insights into the potential potency of this class of compounds.

Table 1: In Vitro Anticancer Activity of Protosappanin B

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)
T24Bladder Cancer82.7848
5637Bladder Cancer113.7948

Source: Data compiled from studies on Protosappanin B.[5]

Signaling Pathways

The therapeutic effects of Caesalpinia sappan and its bioactive compounds are understood to be mediated through the modulation of several key intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on the broader extract and related compounds point to the involvement of the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Extracts from Caesalpinia sappan have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Caesalpinia sappan Extract Caesalpinia sappan Extract IKK IKK Caesalpinia sappan Extract->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Caesalpinia sappan extract.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies have indicated that compounds from Caesalpinia sappan can modulate MAPK signaling, which may contribute to their anticancer effects.

MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Protosappanin B Protosappanin B Protosappanin B->ERK Inhibits

Figure 2: Potential modulation of the MAPK/ERK pathway by Protosappanin B.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival and proliferation. Protosappanin B has been shown to inhibit the phosphorylation of Akt, suggesting an inhibitory effect on this pathway, which could contribute to its pro-apoptotic activity in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival Cell Survival Akt->Cell Survival Protosappanin B Protosappanin B Protosappanin B->Akt Inhibits

Figure 3: Postulated inhibitory effect of Protosappanin B on the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, the methodologies used for the closely related compound, Protosappanin B, can serve as a valuable reference for future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., T24, 5637) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Protosappanin B) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow Cell_Culture Cell Culture (e.g., T24, 5637) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (e.g., Protosappanin B) Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Measurement->Data_Analysis

Figure 4: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound, as a constituent of the traditionally used medicinal plant Caesalpinia sappan, holds potential for further investigation as a therapeutic agent. While the current body of scientific literature lacks specific data on its biological activities and mechanisms of action, the information available for the broader plant extract and closely related compounds like Protosappanin B provides a strong rationale for its further study.

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive biological evaluation. Key areas of investigation should include:

  • In vitro and in vivo anti-inflammatory and anticancer studies: To determine the specific efficacy and potency (e.g., IC50 values) of this compound.

  • Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.

  • Structure-activity relationship studies: To compare the activity of this compound with other protosappanins and related compounds to identify key structural features for activity.

A deeper understanding of the pharmacological properties of this compound will be crucial in validating its potential role in modern medicine and could lead to the development of novel therapeutics based on a foundation of traditional knowledge.

References

In-depth Technical Guide on the Antitumor Effects of 10-O-Methylprotosappanin B: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the antitumor effects of 10-O-Methylprotosappanin B. However, a thorough review of the current scientific literature reveals a significant lack of specific experimental data for this particular compound. While this compound is recognized as a constituent of Caesalpinia sappan L.[1], a plant with known medicinal properties, dedicated studies detailing its specific anticancer activities, including quantitative data and mechanistic pathways, are not presently available in published research.

In contrast, extensive research has been conducted on a closely related compound, Protosappanin B . Given the structural similarity, it is plausible that this compound may exhibit comparable biological activities. Therefore, this guide will focus on the well-documented antitumor effects of Protosappanin B to provide a foundational understanding that may inform future research into its methylated derivative. It is crucial to note that the following data and experimental details pertain to Protosappanin B and should be considered as a proxy until specific research on this compound becomes available.

Executive Summary of Protosappanin B Antitumor Effects

Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant antitumor effects both in vitro and in vivo.[1][2] Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines. Mechanistic studies have pointed towards the modulation of key signaling pathways, including the PI3K/AKT pathway, and the regulation of apoptosis-related proteins.

Quantitative Data on Protosappanin B Efficacy

The cytotoxic and antiproliferative effects of Protosappanin B have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)Assay
SW-480Human Colon Cancer21.3248MTT
HCT-116Human Colon Cancer26.7348MTT
BTTMouse Bladder Cancer76.5348MTT
T24Human Bladder Cancer82.7848MTT
5637Human Bladder Cancer113.7948MTT

Core Mechanisms of Action of Protosappanin B

Induction of Apoptosis

Protosappanin B is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been observed through morphological changes such as cell shrinkage and rounding, as well as through quantitative assays like Annexin V/PI staining.[3] The pro-apoptotic effect of Protosappanin B is mediated by the regulation of the Bcl-2 family of proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, Protosappanin B can inhibit cancer cell proliferation by arresting the cell cycle at the G1 phase.[3] This prevents the cells from entering the S phase, during which DNA replication occurs, thus halting their division and growth.

Modulation of Signaling Pathways

The antitumor effects of Protosappanin B have been linked to the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. By inhibiting the phosphorylation of key proteins in this pathway, such as AKT and p70S6K, Protosappanin B can suppress downstream signaling that promotes cancer cell survival and proliferation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the antitumor effects of Protosappanin B are provided below. These protocols can serve as a reference for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Protosappanin B) and a vehicle control for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10⁶ cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Protosappanin B) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway implicated in the action of Protosappanin B and a general experimental workflow.

G cluster_0 Protosappanin B Action Protosappanin B Protosappanin B PI3K PI3K Protosappanin B->PI3K inhibits Bax Bax Protosappanin B->Bax activates AKT AKT PI3K->AKT activates Bcl-2 Bcl-2 AKT->Bcl-2 activates Apoptosis Apoptosis Bcl-2->Apoptosis Bax->Apoptosis

Caption: Protosappanin B induced apoptosis signaling pathway.

G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell Viability (MTT) Cell Viability (MTT) In Vitro Studies->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) In Vitro Studies->Apoptosis (Annexin V) Mechanism (Western Blot) Mechanism (Western Blot) In Vitro Studies->Mechanism (Western Blot) In Vivo Studies In Vivo Studies Mechanism (Western Blot)->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity End End Efficacy & Toxicity->End

Caption: General experimental workflow for antitumor drug evaluation.

Conclusion and Future Directions

While substantial evidence supports the antitumor effects of Protosappanin B, there is a clear and urgent need for dedicated research on this compound. Future studies should aim to:

  • Isolate or synthesize pure this compound.

  • Determine its IC50 values in a panel of cancer cell lines.

  • Investigate its effects on apoptosis and the cell cycle.

  • Elucidate the specific signaling pathways it modulates, including a potential role for the STAT3 pathway, which is a known oncogenic driver.

  • Evaluate its in vivo efficacy and safety profile in preclinical tumor models.

Such research is essential to determine if this compound holds similar or even superior therapeutic potential compared to its unmethylated counterpart and to advance its potential development as a novel anticancer agent.

References

Methodological & Application

Synthesis of 10-O-Methylprotosappanin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 10-O-Methylprotosappanin B, a methylated derivative of the naturally occurring compound Protosappanin B. Protosappanin B, isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse biological activities. The methylation of Protosappanin B at the 10-O position has been shown to enhance its anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.

This document outlines two primary approaches for the synthesis of this compound: a validated enzymatic synthesis and a proposed chemical synthesis route. The enzymatic method offers a direct and selective conversion of Protosappanin B, while the proposed chemical synthesis provides a potential pathway for researchers interested in a total synthesis approach.

Enzymatic Synthesis of this compound

A direct and selective method for the synthesis of this compound is through the enzymatic O-methylation of Protosappanin B. This biotransformation utilizes an O-methyltransferase, offering high regioselectivity and mild reaction conditions.

Protocol: Enzymatic Methylation of Protosappanin B

This protocol is based on the described biotransformation using the O-methyltransferase SpOMT2884 from Streptomyces peucetius.

Materials:

  • Protosappanin B

  • Recombinant O-methyltransferase (SpOMT2884)

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 8.0)

  • Ethyl acetate

  • Water (deionized)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Protosappanin B in Tris-HCl buffer.

  • Enzyme and Cofactor Addition: Add the recombinant O-methyltransferase (SpOMT2884) and a molar excess of S-adenosyl-L-methionine (SAM) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Data

The enzymatic synthesis of this compound has been shown to enhance its anti-inflammatory activity compared to the parent compound, Protosappanin B.

CompoundAnti-inflammatory Activity (IC₅₀)
Protosappanin B157.7 ± 5.0 µM
This compound76.1 ± 4.7 µM

Enzymatic Synthesis Workflow

Enzymatic_Synthesis ProtosappaninB Protosappanin B Reaction Enzymatic Methylation ProtosappaninB->Reaction SAM S-adenosyl-L-methionine (SAM) SAM->Reaction SpOMT2884 O-methyltransferase (SpOMT2884) SpOMT2884->Reaction MethylprotosappaninB This compound Reaction->MethylprotosappaninB Purification Purification (Column Chromatography) MethylprotosappaninB->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Enzymatic synthesis of this compound.

Proposed Chemical Synthesis of this compound

While a direct, optimized chemical synthesis protocol for this compound is not extensively documented in the current literature, a plausible synthetic route can be proposed. This theoretical pathway is based on the reported total synthesis of structurally related compounds, such as Protosappanin A, and established methodologies for selective O-methylation of polyphenolic compounds.

Disclaimer: The following protocol is a proposed theoretical route and would require experimental optimization by researchers.

Part 1: Proposed Synthesis of Protosappanin B Core

The synthesis of the dibenzo[b,d]oxepine core of Protosappanin B can be envisioned through a convergent strategy, analogous to the synthesis of Protosappanin A. The key steps would likely involve the construction of the central seven-membered ring.

Proposed Key Steps:

  • Synthesis of Key Intermediates: Preparation of two appropriately substituted aromatic precursors, one containing a nucleophilic group and the other an electrophilic center, to facilitate the formation of the ether linkage and subsequent cyclization.

  • Formation of the Dibenzo[b,d]oxepine Core: A palladium-catalyzed intramolecular C-H activation/C-C cyclization or a similar cross-coupling reaction could be employed to construct the central seven-membered ring, forming the core structure of Protosappanin B. Protecting groups would be essential to mask reactive hydroxyl groups on the aromatic rings during these steps.

Part 2: Proposed Selective Methylation of Protosappanin B

The key challenge in the chemical synthesis of this compound is the selective methylation of the hydroxyl group at the C-10 position in the presence of other phenolic hydroxyls. A protecting group strategy would be crucial to achieve this regioselectivity.

Protocol: Proposed Selective O-Methylation

Materials:

  • Synthesized or isolated Protosappanin B

  • Protecting group reagent (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetone, dichloromethane)

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Deprotection reagent (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl groups)

Procedure:

  • Protection of More Reactive Hydroxyl Groups: Selectively protect the more acidic or sterically accessible phenolic hydroxyl groups of Protosappanin B, leaving the C-10 hydroxyl group free. This may require careful selection of the protecting group and reaction conditions.

  • Methylation: Methylate the free C-10 hydroxyl group using a suitable methylating agent and a base.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield this compound.

  • Purification: Purify the final product using column chromatography.

Proposed Chemical Synthesis Workflow

Chemical_Synthesis cluster_0 Part 1: Synthesis of Protosappanin B Core cluster_1 Part 2: Selective Methylation Precursors Aromatic Precursors Core_Formation Dibenzo[b,d]oxepine Core Formation Precursors->Core_Formation ProtosappaninB Protosappanin B Core_Formation->ProtosappaninB Protection Selective Protection of -OH groups ProtosappaninB->Protection Protected_Intermediate Protected Protosappanin B Protection->Protected_Intermediate Methylation Methylation of 10-OH group Methylated_Intermediate Protected 10-O-Methyl- protosappanin B Methylation->Methylated_Intermediate Deprotection Deprotection FinalProduct This compound Deprotection->FinalProduct Protected_Intermediate->Methylation Methylated_Intermediate->Deprotection

Caption: Proposed chemical synthesis workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through enzymatic means, which offers a direct and highly selective route from Protosappanin B. This method is particularly advantageous for producing the compound for biological evaluation due to its mild conditions and high efficiency. For researchers interested in the total synthesis and the development of synthetic analogs, the proposed chemical synthesis route provides a logical framework. However, it is important to reiterate that this chemical pathway is theoretical and would necessitate considerable experimental validation and optimization. The enhanced anti-inflammatory activity of this compound underscores its potential as a lead compound for the development of new therapeutic agents.

Application Notes and Protocols for the Extraction of 10-O-Methylprotosappanin B from Caesalpinia sappan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan, commonly known as Sappanwood, is a plant rich in various bioactive compounds, including a class of homoisoflavonoids known as protosappanins. Among these, 10-O-Methylprotosappanin B has garnered significant interest due to its potent anti-inflammatory properties. This compound is a methylated derivative of protosappanin B and has shown enhanced biological activity, making it a promising candidate for drug development.

These application notes provide a comprehensive overview of the extraction and purification of this compound from the heartwood of Caesalpinia sappan. The protocols detailed below are based on established scientific literature and are designed to guide researchers in obtaining this valuable compound for further investigation. The primary route to obtaining this compound involves the initial extraction and purification of its precursor, protosappanin B, followed by a methylation step.

Data Presentation: Comparison of Extraction Methods for Protosappanin B

The efficiency of extracting protosappanin B from Caesalpinia sappan heartwood is highly dependent on the chosen method and solvent. Below is a summary of quantitative data from various extraction techniques.

Extraction MethodSolvent SystemKey ParametersYield/Recovery of Protosappanin BPurityReference
Ionic Liquid-Based Ultrasonic-Assisted Extraction 0.5 mol/L [BMIM]Br in MethanolSolid-liquid ratio: 1:50 (g/mL), Ultrasonic time: 50 min, Temperature: 50°CAverage recovery: 98.31%High linearity (r=0.9999) in HPLC analysis[1][2]
Ultrasonic-Assisted Extraction (UAE) EthanolSolid-liquid ratio: 1:10 (g/mL), Time: 15 min, Temperature: 50°COverall extract yield: 6.125% (Protosappanin B content not specified)Not specified[3]
Soxhlet Extraction Methanol, Chloroform, Water, Petroleum EtherNot specifiedNot specified for Protosappanin B, but methanol and chloroform extracts showed strong antibacterial activity.Not specified[4]
Maceration 95% EthanolNot specifiedEthyl acetate fraction of the crude extract had the highest yield (71.05%), but specific yield of Protosappanin B is not mentioned.Not specified
Accelerated Solvent Extraction Ethanol-Water (3:1 w/w)Temperature: 60-180°C, Pressure: 1500 psi, Time: 5 minOverall extract yield: 9.16% - 16.81% (Protosappanin B content not specified)Not specified[4]

Experimental Protocols

This section outlines a multi-step protocol for the extraction of protosappanin B and its subsequent conversion to this compound.

Protocol 1: Ionic Liquid-Based Ultrasonic-Assisted Extraction of Protosappanin B

This modern and efficient method utilizes ionic liquids to enhance extraction efficiency.

Materials and Equipment:

  • Dried heartwood of Caesalpinia sappan, powdered and sieved (70 mesh)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Preparation of Extraction Solvent: Prepare a 0.5 mol/L solution of [BMIM]Br in methanol.

  • Extraction:

    • Accurately weigh 1 g of powdered Caesalpinia sappan heartwood.

    • Add 50 mL of the 0.5 mol/L [BMIM]Br-methanol solution (solid-liquid ratio of 1:50 g/mL).[1][2]

    • Place the mixture in an ultrasonic bath and sonicate for 50 minutes at 50°C.[2]

  • Separation:

    • After extraction, centrifuge the mixture at 5000 rpm for 10 minutes to separate the supernatant from the plant debris.

    • Carefully collect the supernatant containing the extracted compounds.

  • Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the content of protosappanin B using a High-Performance Liquid Chromatography (HPLC) system. A typical mobile phase consists of a gradient of methanol and 0.2% phosphoric acid in water.[1]

Protocol 2: Purification of Protosappanin B by Column Chromatography

This protocol is for the purification of protosappanin B from the crude extract obtained from Protocol 1 or other extraction methods.

Materials and Equipment:

  • Crude extract of Caesalpinia sappan

  • Silica gel (100-200 mesh) for column chromatography

  • Solvents: n-hexane, ethyl acetate, methanol

  • Glass column for chromatography

  • Fraction collector

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient could be starting from 100% n-hexane to a mixture of n-hexane and ethyl acetate (e.g., 8:2, 6:4, etc.), and finally to pure ethyl acetate and then methanol.

    • Collect fractions of the eluate using a fraction collector.

  • Monitoring:

    • Monitor the separation process by Thin-Layer Chromatography (TLC) of the collected fractions. Use a suitable solvent system (e.g., n-hexane:ethyl acetate) to develop the TLC plates and visualize the spots under UV light.

    • Pool the fractions containing pure protosappanin B based on the TLC analysis.

  • Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified protosappanin B.

Protocol 3: Synthesis of this compound from Protosappanin B

This protocol describes the methylation of the purified protosappanin B.

Materials and Equipment:

  • Purified protosappanin B

  • Dimethyl sulfate (DMS) or methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round bottom flask, dissolve the purified protosappanin B in anhydrous acetone.

    • Add anhydrous potassium carbonate (as a base) and dimethyl sulfate or methyl iodide (as the methylating agent). The molar ratio of protosappanin B to the methylating agent and base should be optimized, but a starting point could be 1:1.2:2.

  • Reaction:

    • Reflux the reaction mixture with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress using TLC.

  • Work-up:

    • After the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Evaporate the acetone using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash it with water in a separatory funnel to remove any remaining salts and impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

    • Further purify the product using column chromatography or preparative HPLC if necessary.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_and_Synthesis_Workflow cluster_extraction Step 1: Extraction of Protosappanin B cluster_purification Step 2: Purification of Protosappanin B cluster_synthesis Step 3: Synthesis of this compound start Powdered Caesalpinia sappan Heartwood extraction Ionic Liquid-Based Ultrasonic-Assisted Extraction start->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Extract (Supernatant) centrifugation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_protosappanin_b Purified Protosappanin B fraction_collection->pure_protosappanin_b methylation Methylation Reaction pure_protosappanin_b->methylation workup Reaction Work-up methylation->workup final_purification Final Purification (Column/HPLC) workup->final_purification final_product This compound final_purification->final_product Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_inhibition Inhibition by Protosappanins cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK NFkB NF-κB IKK->NFkB activates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes promotes AP1 AP-1 MAPK->AP1 activates AP1->Proinflammatory_Genes promotes Protosappanin This compound (and other Protosappanins) Protosappanin->IKK inhibits Protosappanin->MAPK inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

Application Notes & Protocols for the Quantification of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-O-Methylprotosappanin B and the Need for Quantification

This compound is a derivative of Protosappanin B, a major bioactive constituent isolated from the heartwood of Caesalpinia sappan L.[1]. Protosappanin B and its analogues have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and vasorelaxant activities[1]. Accurate quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile[2]. Such studies are fundamental in the drug development process to understand a compound's in vivo behavior and to establish a safe and effective dosing regimen.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed[3][4]. This document details a proposed LC-MS/MS method for this compound, based on an established method for Protosappanin B[1].

Proposed Analytical Method: UPLC-MS/MS

The following protocol is adapted from a validated UPLC-MS/MS method for Protosappanin B in rat plasma[1]. Key parameters, particularly the mass spectrometric conditions, will need to be optimized specifically for this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in a biological matrix (e.g., plasma) is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard (IS) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject UPLC UPLC Separation Inject->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantify Quantification MSMS->Quantify Report Generate Report Quantify->Report

Fig 1. UPLC-MS/MS Experimental Workflow.
Detailed Experimental Protocol

2.2.1. Chemicals and Reagents

  • This compound (Reference Standard)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Apigenin[1].

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

2.2.2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH Symmetry Shield RP18 (1.7 µm, 2.1 × 100 mm) or equivalent[1].

2.2.3. Chromatographic Conditions (Adapted from[1])

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.0 90
    3.0 90
    3.1 10

    | 5.0 | 10 |

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.2.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode (based on Protosappanin B analysis[1])

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M-H]⁻) and product ions need to be determined by infusing a standard solution. The molecular weight of this compound is 318.32 g/mol . The precursor would likely be m/z 317.3. The product ions would need to be determined experimentally.

    • Internal Standard (Apigenin): [M-H]⁻ → m/z 269.1 → 117.9[1]

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~500 °C

    • Cone Gas Flow: ~150 L/h

    • Desolvation Gas Flow: ~1000 L/h

2.2.5. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% Acetonitrile in 5 mM Ammonium Acetate).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for bioanalysis[3][5][6][7]. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the reproducibility of the measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Presentation

The following tables present template data based on the validation of the Protosappanin B method, which can be used as a benchmark for the validation of the this compound method[1].

Table 1: Linearity and LLOQ

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compoundTo be determined> 0.99To be determined
Protosappanin B (Example)2.0 - 2000.0> 0.992.0

Table 2: Accuracy and Precision (Intra- and Inter-day)

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
This compoundLLOQ< 15%85-115%< 15%85-115%
Low QC< 15%85-115%< 15%85-115%
Mid QC< 15%85-115%< 15%85-115%
High QC< 15%85-115%< 15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLow QCTo be determinedTo be determined
Mid QCTo be determinedTo be determined
High QCTo be determinedTo be determined

Signaling Pathways and Logical Relationships

As the primary focus of this document is the analytical methodology for quantification, detailed signaling pathways are not presented. The logical relationship for pharmacokinetic analysis, which is a primary application of this method, is outlined below.

Pharmacokinetic_Analysis_Logic cluster_input Input Data cluster_pk_model Pharmacokinetic Modeling cluster_output Output Parameters Conc_Time Plasma Concentration vs. Time Data Model Non-compartmental or Compartmental Analysis Conc_Time->Model Cmax Cmax (Max Concentration) Model->Cmax Tmax Tmax (Time to Max Conc.) Model->Tmax AUC AUC (Area Under the Curve) Model->AUC HalfLife t1/2 (Half-life) Model->HalfLife Bioavailability Bioavailability Model->Bioavailability

Fig 2. Logic Diagram for Pharmacokinetic Analysis.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a comprehensive and robust starting point for the quantification of this compound in biological matrices. By adapting the well-established protocol for Protosappanin B and conducting a thorough method validation, researchers can obtain reliable and accurate data essential for pharmacokinetic and other drug development studies. The high sensitivity and selectivity of this technique make it ideal for supporting the advancement of this compound as a potential therapeutic agent.

References

Application Notes & Protocols for the HPLC-MS/MS Analysis of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. This natural product and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the following tables provide a template for summarizing quantitative data obtained from an HPLC-MS/MS analysis. Researchers can populate these tables with their experimental data for clear comparison and reporting.

Table 1: HPLC-MS/MS Method Validation Parameters

ParameterOptimized ValueAcceptance Criteria
Linearity (r²) e.g., 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mLSignal-to-Noise Ratio ≥ 10
Upper Limit of Quantification (ULOQ) e.g., 1000 ng/mLWithin linear range
Intra-day Precision (%RSD) e.g., < 5%≤ 15%
Inter-day Precision (%RSD) e.g., < 8%≤ 15%
Accuracy (%Bias) e.g., ± 7%Within ± 15%
Matrix Effect (%) e.g., 95-105%85-115%
Recovery (%) e.g., > 85%Consistent and reproducible

Table 2: Example Pharmacokinetic Parameters of a Related Compound (Protosappanin B) in Rats

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL) 83.5 ± 46.21329.6 ± 343.6
Tmax (h) ValueValue
AUC₀-t (μg·h/L) 161.9 ± 69.7264.9 ± 56.3
t₁/₂ (h) 3.4 ± 0.90.3 ± 0.1
Absolute Bioavailability (%) 12.2-

Note: This data is for Protosappanin B and should be used as a reference only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for extracting small molecules from plasma.

Materials:

  • Biological plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the analyte and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument used. The conditions are based on methods for the closely related compound, Protosappanin B.

HPLC System: Agilent 1290 Infinity II or equivalent Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Precursor > Product): To be determined experimentally. As a starting point, the precursor ion will be the deprotonated molecule [M-H]⁻. Product ions can be identified by infusing a standard solution and performing a product ion scan. For Protosappanin B (MW: 318.3), a known transition is m/z 317.1 → 273.1. Given the addition of a methyl group for this compound (MW: 332.3), the precursor would be approximately m/z 331.x, and fragmentation would likely involve the loss of similar neutral fragments.

    • Internal Standard (Precursor > Product): To be determined based on the selected IS.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Potential Signaling Pathway Modulation by Caesalpinia sappan Constituents

Network pharmacology studies of Caesalpinia sappan extracts suggest that its bioactive compounds may modulate several key signaling pathways implicated in inflammation and cancer. While the specific effects of this compound require further investigation, the following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSP Caesalpinia sappan Constituents (e.g., this compound) receptor Growth Factor Receptor CSP->receptor Inhibition? akt AKT CSP->akt Inhibition? stat3 STAT3 CSP->stat3 Inhibition? mapk MAPK CSP->mapk Inhibition? receptor->akt receptor->stat3 receptor->mapk transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) akt->transcription stat3->transcription mapk->transcription

Caption: Potential signaling pathways modulated by C. sappan constituents.

Application Notes and Protocols for 10-O-Methylprotosappanin B NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 10-O-Methylprotosappanin B, a derivative of the natural product Protosappanin B. The protocols and data presented are based on established methodologies for related compounds, specifically Protosappanin B, and serve as a comprehensive resource for the isolation, purification, and structural elucidation of this compound.

Introduction

This compound is a methylated derivative of Protosappanin B, a dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan (Lignum Sappan).[1] Protosappanin B and its analogues have garnered significant interest due to their potential therapeutic properties, including anti-tumor activities.[1][2][3] NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel compounds. This document outlines the protocols for sample preparation and NMR analysis, along with reference NMR data tables to aid in spectral interpretation.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the established method for the isolation of Protosappanin B from Lignum Sappan.[1] Modifications may be necessary to optimize the yield of this compound.

Materials:

  • Dried and powdered heartwood of Caesalpinia sappan

  • Distilled water

  • Petroleum ether

  • Ethyl acetate

  • Silica gel (160-200 mesh)

  • Chromatography column (e.g., 4 cm x 40 cm)

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Extraction:

    • Macerate 1 kg of powdered sappan wood in distilled water.

    • Boil the mixture for 60 minutes and collect the aqueous extract.

    • Repeat the extraction process three times.

    • Combine all aqueous extracts and concentrate under reduced pressure.

  • Lipid Removal:

    • Add an equal volume of petroleum ether to the concentrated extract and shake vigorously.

    • Separate and discard the petroleum ether layer.

    • Repeat this step twice to ensure complete removal of lipids.

  • Fractionation:

    • To the remaining aqueous phase, add an equal volume of ethyl acetate and shake.

    • Collect the ethyl acetate phase.

    • Repeat the extraction with ethyl acetate three times.

    • Combine all ethyl acetate phases and dry under reduced pressure to obtain a crude extract powder.

  • Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve 15 g of the crude extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.

    • Apply the mixture to the top of the prepared column.

    • Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired compound.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Purification:

    • Combine the fractions containing the pure compound.

    • Evaporate the solvent under reduced pressure.

    • Further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) if necessary.

Workflow for Isolation and Purification:

G cluster_extraction Extraction cluster_purification Purification A Powdered Sappan Wood B Boiling Water Extraction (3x) A->B C Concentrated Aqueous Extract B->C D Lipid Removal (Petroleum Ether) C->D E Ethyl Acetate Fractionation D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the isolation and purification of this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire the following NMR spectra:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon-13)

      • 2D NMR experiments as needed for full structural assignment (e.g., COSY, HSQC, HMBC).

    • Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio. The structure of Protosappanin B was confirmed using a 300 MHz NMR instrument.[1]

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the known data for Protosappanin B and the expected electronic effects of the methyl group at the 10-O position. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.8 - 7.0d~8.0
H-26.7 - 6.9t~8.0
H-36.9 - 7.1d~8.0
H-46.6 - 6.8s-
H-6α4.0 - 4.2d~12.0
H-6β3.8 - 4.0d~12.0
H-74.5 - 4.7m-
H-96.5 - 6.7d~2.5
H-116.4 - 6.6d~2.5
10-OCH₃3.7 - 3.9s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-1128.0 - 130.0
C-2120.0 - 122.0
C-3129.0 - 131.0
C-4115.0 - 117.0
C-4a154.0 - 156.0
C-5a125.0 - 127.0
C-670.0 - 72.0
C-775.0 - 77.0
C-8a118.0 - 120.0
C-9108.0 - 110.0
C-10158.0 - 160.0
C-11102.0 - 104.0
C-11a135.0 - 137.0
C-12a130.0 - 132.0
10-OCH₃55.0 - 57.0

Potential Signaling Pathway

Protosappanin B has been shown to exert anti-tumor effects, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3] A plausible mechanism of action for this compound, based on its structural similarity to the parent compound, could involve the modulation of oncogenic pathways.

Hypothesized Signaling Pathway Inhibition:

G cluster_pathway Hypothesized Anti-Tumor Signaling Pathway A This compound B Oncogenic Signaling Protein (e.g., GOLPH3) A->B Inhibition C Downstream Effectors B->C D Cell Proliferation & Survival C->D Promotion E Apoptosis D->E Inhibition

Caption: Hypothesized inhibition of an oncogenic signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key in vitro assays for characterizing the biological activity of 10-O-Methylprotosappanin B. The protocols detailed below are standard methods for assessing cytotoxicity, anti-inflammatory effects, and enzyme inhibition. While specific experimental data for this compound is not yet widely available in published literature, these assays provide a robust framework for its initial screening and mechanistic evaluation.

Data Presentation

The following table is a template for summarizing quantitative data obtained from the described in vitro assays for this compound. This structured format allows for clear comparison of its activity across different experimental conditions.

Assay Type Cell Line / Enzyme Parameter This compound Activity Positive Control Vehicle Control
Cytotoxicitye.g., RAW 264.7, HT-29IC₅₀ (µM)Data to be determinede.g., Doxorubicine.g., 0.1% DMSO
Anti-inflammatoryLPS-stimulated RAW 264.7NO Inhibition IC₅₀ (µM)Data to be determinede.g., L-NMMAe.g., 0.1% DMSO
Anti-inflammatoryLPS-stimulated RAW 264.7IL-6 Inhibition (%) at X µMData to be determinede.g., Dexamethasonee.g., 0.1% DMSO
Anti-inflammatoryLPS-stimulated RAW 264.7TNF-α Inhibition (%) at X µMData to be determinede.g., Dexamethasonee.g., 0.1% DMSO
Enzyme InhibitionCOX-2 (ovine or human)IC₅₀ (µM)Data to be determinede.g., Celecoxibe.g., 0.1% DMSO

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2][3][4][5]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with LPS and a known inhibitor (e.g., L-NMMA).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Enzyme Inhibition: COX-2 Activity Assay

This protocol assesses the inhibitory effect of this compound on the activity of the cyclooxygenase-2 (COX-2) enzyme. This can be performed using a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2.[6][7][8]

Materials:

  • This compound

  • COX-2 Inhibitor Screening Kit (containing human or ovine recombinant COX-2, reaction buffer, arachidonic acid as substrate, and a colorimetric or fluorometric probe)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate (black or clear, depending on the detection method)

  • Multi-well plate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the fluorometric or colorimetric probe, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound, a positive control (Celecoxib), and a vehicle control to the respective wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Measurement: Immediately begin measuring the fluorescence or absorbance kinetically over a period of time (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths or absorbance wavelength as specified in the kit protocol.

  • Data Analysis: Determine the rate of the reaction for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Visualization of Key Pathways and Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[9][10][11] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates the canonical NF-κB activation pathway, which is a potential target for this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasome Degradation IkB_P->Proteasome Proteasome->NFkB releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_expression induces Experimental_Workflow Compound This compound (Stock Solution) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Determine_NonToxic_Conc Determine Non-Toxic Concentration Range Cytotoxicity->Determine_NonToxic_Conc Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Determine_NonToxic_Conc->Anti_Inflammatory Proceed with non-toxic doses Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2) Determine_NonToxic_Conc->Enzyme_Inhibition Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for NF-κB) Anti_Inflammatory->Mechanism_Study Enzyme_Inhibition->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis

References

Application Notes and Protocols for Cell-based Assays Evaluating 10-O-Methylprotosappanin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 10-O-Methylprotosappanin B, a natural product with potential therapeutic applications. The following sections detail the principles of key cell-based assays, provide step-by-step protocols for their implementation, and offer templates for data presentation. Furthermore, this document includes diagrams of experimental workflows and potential signaling pathways to facilitate a deeper understanding of the experimental design and the compound's mechanism of action.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be organized into clear and concise tables for effective comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7 Breast Adenocarcinoma24
48
72
A549 Lung Carcinoma24
48
72
HepG2 Hepatocellular Carcinoma24
48
72
HCT116 Colon Carcinoma24
48
72

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-7 0 (Control)24
1024
5024
10024
A549 0 (Control)24
1024
5024
10024

Table 3: Apoptosis Induction by this compound in HCT116 Cells (Annexin V/PI Staining)

Concentration of this compound (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)48
2548
5048
10048

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are fundamental for evaluating the cytotoxic potential of 1-O-Methylprotosappanin B.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).[1]

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • After the incubation period, add 10 µL of MTT solution to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Carefully remove the medium containing MTT.[1]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan (DMSO) incubation_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

Caption: Workflow of the MTT assay for cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[2] Loss of membrane integrity is a key indicator of cytotoxicity.[3]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with various concentrations of this compound and incubate for the desired time period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[1]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Add 50 µL of the stop solution provided in the kit to each well.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction seed_cells Seed & Treat Cells incubate Incubate seed_cells->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Potential Signaling Pathway

The cytotoxic effects of natural products are often mediated through the induction of apoptosis. A plausible mechanism for this compound could involve the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bax_bak Bax/Bak Activation compound->bax_bak activates bcl2 Bcl-2 Inhibition compound->bcl2 inhibits cyto_c Cytochrome c Release bax_bak->cyto_c promotes casp9 Caspase-9 Activation cyto_c->casp9 activates casp3 Caspase-3 Activation casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

References

Application Notes and Protocols for Studying 10-O-Methylprotosappanin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a protosappanin compound found in Caesalpinia sappan. While direct in vivo studies on this compound are limited, research on the closely related compound, Protosappanin B, has revealed significant anti-tumor and anti-inflammatory properties. These findings provide a strong rationale for investigating the therapeutic potential of this compound using similar animal models and experimental designs. This document outlines detailed application notes and protocols for preclinical evaluation of this compound, leveraging the existing data on Protosappanin B to propose relevant experimental frameworks.

Predicted Biological Activities and Target Pathways

Based on studies of Protosappanin B, this compound is hypothesized to exhibit anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways. In vitro studies on Protosappanin B have demonstrated its ability to inhibit the proliferation of various cancer cell lines and suppress inflammatory responses.[1] The proposed mechanisms of action involve the inhibition of critical signaling cascades that regulate cell survival, proliferation, and inflammation.

A key pathway potentially targeted by Protosappanin B, and by extension this compound, is the PI3K/Akt/mTOR signaling cascade.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Inhibition of this pathway can lead to decreased cancer cell viability and tumor growth.

Furthermore, Protosappanin B has been shown to suppress the expression of inflammatory mediators.[1] This suggests that this compound may also exert anti-inflammatory effects by targeting pathways such as the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for Protosappanin B, which can serve as a reference for designing studies on this compound.

Table 1: In Vitro Cytotoxicity of Protosappanin B

Cell LineCancer TypeIC50 (µg/mL) after 48hReference
SW-480Human Colon Cancer21.32[5][6]
HCT-116Human Colon Cancer26.73[5][6]
BTTMouse Bladder Cancer76.53[5][6]
T24Human Bladder Cancer82.78[1]
5637Human Bladder Cancer113.79[1]

Table 2: In Vivo Anti-Tumor Efficacy of Protosappanin B

Animal ModelCancer Cell LineTreatmentDosageOutcomeReference
KM MiceH22 (Mouse Liver Cancer)Protosappanin B (pretreatment of cells)6.25 mg/mLComplete inhibition of tumor formation[5][6]
T739 MiceBTT (Mouse Bladder Cancer)Protosappanin B200 mg/kgSignificantly increased survival[5][6]
T739 MiceBTT (Mouse Bladder Cancer)Protosappanin B300 mg/kgSignificantly increased survival[5][6]
Nude MiceSW620 (Human Colon Cancer)Protosappanin BNot specifiedDistinctly inhibited tumor growth[2]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model

This protocol describes a xenograft study to assess the in vivo anti-tumor efficacy of this compound against a human cancer cell line.

1. Cell Culture and Animal Model:

  • Cell Line: SW620 (human colon adenocarcinoma) or another relevant cancer cell line based on in vitro screening.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

2. Experimental Procedure:

  • Acclimatize mice for one week.

  • Subcutaneously inject 5 x 10^6 SW620 cells in 100 µL of PBS into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor volume with calipers every other day (Volume = 0.5 × length × width^2).

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • Treatment Groups:

    • Vehicle control (e.g., PBS or a suitable solvent).

    • This compound (e.g., 50, 100, 200 mg/kg, administered intraperitoneally or orally, daily or every other day). This dosage range is proposed based on the effective doses of Protosappanin B.[5][6]

    • Positive control (a standard-of-care chemotherapeutic agent for the specific cancer type).

  • Monitor body weight and tumor volume for the duration of the study (e.g., 21-28 days).

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, western blotting for signaling pathway proteins).

3. Endpoint Analysis:

  • Tumor growth inhibition.

  • Changes in body weight as an indicator of toxicity.

  • Analysis of protein expression (e.g., p-AKT, p-mTOR, GOLPH3) in tumor tissues via western blotting or immunohistochemistry.[2]

Protocol 2: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol details a widely used model to evaluate the in vivo anti-inflammatory effects of this compound.

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

2. Experimental Procedure:

  • Acclimatize rats for one week.

  • Fast animals overnight before the experiment.

  • Randomize rats into treatment and control groups (n=6-8 rats/group).

  • Treatment Groups (oral or intraperitoneal administration):

    • Vehicle control (e.g., 0.9% saline).

    • This compound (e.g., 50, 100, 200 mg/kg).

    • Positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg).[7]

  • One hour after treatment, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

3. Endpoint Analysis:

  • Percentage of inhibition of paw edema at each time point compared to the vehicle control group.

  • At the end of the experiment, paw tissue can be collected for histopathological examination and measurement of inflammatory mediators (e.g., TNF-α, IL-6) using ELISA.

Visualizations

G cluster_0 Proposed Inhibition of the PI3K/Akt/mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

G cluster_1 Proposed Inhibition of the NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_2 Xenograft Model Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: Experimental workflow for the in vivo xenograft model.

References

Application Notes and Protocols: 10-O-Methylprotosappanin B in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific data regarding the anticancer applications of 10-O-Methylprotosappanin B is not available. The following application notes and protocols are based on the published research for the closely related compound, Protosappanin B . Researchers should consider this information as a potential starting point for investigating this compound, with the understanding that its biological activities may differ.

Introduction to Protosappanin B in Cancer Research

Protosappanin B (PSB) is an active bicyclic isocoumarin compound isolated from the heartwood of Caesalpinia sappan L. Emerging research has highlighted its potential as an anticancer agent. Studies have demonstrated that PSB can inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle. Furthermore, PSB has been shown to modulate key signaling pathways involved in cancer progression, making it a compound of interest for further investigation in oncology drug development. Recent findings also suggest that PSB can enhance the efficacy of conventional chemotherapy agents, indicating its potential in combination therapies.[1]

Anticancer Activities of Protosappanin B

Inhibition of Cancer Cell Proliferation

Protosappanin B has been shown to inhibit the growth of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

Cell LineCancer TypeIC50 Value (µg/mL)Citation
T24Bladder Cancer82.78[2]
5637Bladder Cancer113.79[2]
SW-480Colon Cancer21.32[3]
HCT-116Colon Cancer26.73[3]
BTTMouse Bladder Cancer76.53[3]
A875Human Melanoma15 µM and 20 µM (cytotoxic concentrations)[4]
Induction of Apoptosis

A key mechanism of Protosappanin B's anticancer effect is the induction of apoptosis. Studies have shown that PSB treatment leads to an increase in the population of apoptotic cells.[2] This is achieved through the modulation of apoptosis-related proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[2]

Cell Cycle Arrest

Protosappanin B has been observed to cause cell cycle arrest at the G1 phase in bladder cancer cells. This inhibition of cell cycle progression prevents cancer cells from entering the S phase, thereby halting their proliferation.[2]

Chemosensitization

Recent research has indicated that Protosappanin B can enhance the chemosensitivity of colon adenocarcinoma cells to the commonly used chemotherapeutic drug 5-fluorouracil (5-FU). PSB was found to regulate the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis, suggesting its potential to overcome drug resistance in cancer cells.[1]

Signaling Pathways Modulated by Protosappanin B

Protosappanin B exerts its anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: In human melanoma and colon cancer cells, Protosappanin B has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt signaling pathway, including PI3K and Akt. This pathway is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: Protosappanin B also suppresses the phosphorylation of ERK1/2, a critical component of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation in colon cancer.

  • Inflammatory Pathways: In melanoma cells, PSB has been found to inhibit the expression of several inflammatory proteins, including TNF-α, NF-κB, COX-2, and IL-6.

Below is a diagram illustrating the proposed mechanism of action for Protosappanin B based on current literature.

ProtosappaninB_Mechanism cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects PSB Protosappanin B PI3K PI3K PSB->PI3K inhibits ERK ERK1/2 PSB->ERK inhibits NFkB NF-κB PSB->NFkB inhibits Apoptosis Apoptosis PSB->Apoptosis induces Akt Akt PI3K->Akt Survival Survival Akt->Survival promotes Proliferation Proliferation ERK->Proliferation promotes Inflammation Inflammation NFkB->Inflammation promotes MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

References

10-O-Methylprotosappanin B: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a protosappanin natural product isolated from plants of the Caesalpinia genus, such as Caesalpinia sappan L.[1]. Protosappanins, as a class of compounds, have garnered interest in the scientific community for their potential therapeutic properties. While research on this compound is still in its nascent stages, its structural similarity to other bioactive protosappanins, such as Protosappanin B, suggests potential applications in drug discovery, particularly in the fields of oncology and inflammation.

These application notes provide an overview of the potential therapeutic areas for this compound and detailed protocols for its investigation. Due to the limited specific data on this compound, some protocols are generalized based on standard methodologies for compound screening and characterization.

Potential Therapeutic Applications

Anticancer Activity

The anticancer potential of protosappanins is an emerging area of research. The closely related compound, Protosappanin B, has demonstrated notable antitumor effects both in vitro and in vivo[2]. It has been shown to inhibit the proliferation of various cancer cell lines, including human colon cancer (HCT-116 and SW-480) and mouse bladder cancer (BTT) cells[2]. Given the structural similarities, this compound is a candidate for investigation as a potential anticancer agent. Key areas of investigation would include its effects on cell viability, apoptosis, and cell cycle progression in various cancer models.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many natural products exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While direct evidence for the anti-inflammatory activity of this compound is not yet available, related compounds from medicinal plants are known to possess these properties. Therefore, evaluating the potential of this compound to mitigate inflammatory responses is a logical step in its preclinical development.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) for the biological activities of this compound in the public domain. However, data for the related compound, Protosappanin B, can serve as a preliminary reference point for designing experiments.

Table 1: In Vitro Anticancer Activity of Protosappanin B

Cell LineCancer TypeIC50 (µg/mL) after 48h
SW-480Human Colon Cancer21.32[2]
HCT-116Human Colon Cancer26.73[2]
BTTMouse Bladder Cancer76.53[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT-116, SW-480, BTT)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/Akt.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often implicated in cancer and inflammation and represent potential targets for this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism signaling Signaling Pathway Analysis (e.g., Western Blot) mechanism->signaling animal_model Animal Model of Disease (e.g., Xenograft) signaling->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: Experimental workflow for evaluating this compound.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear stimuli Growth Factors, Stress ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cell Proliferation, Differentiation, Apoptosis transcription->response

Caption: Simplified MAPK signaling pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB-IκB (Inactive) gene Gene Transcription (Pro-inflammatory cytokines) nfkb_nuc->gene

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. Its structural similarity to other bioactive compounds suggests potential anticancer and anti-inflammatory activities. The protocols and information provided herein offer a framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive pharmacological profile.

References

Troubleshooting & Optimization

10-O-Methylprotosappanin B solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 10-O-Methylprotosappanin B. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your research.

Solubility of this compound

Frequently Asked Questions (FAQs) - Solubility

Q1: In which common laboratory solvents is this compound soluble?

A1: While specific quantitative data for this compound is limited, data for the closely related compound Protosappanin B suggests good solubility in DMSO and ethanol. It is expected to have lower solubility in water. For aqueous solutions, the use of a co-solvent or pH adjustment may be necessary.

Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution may aid dissolution. However, be cautious with heat as it can potentially degrade the compound.

  • Sonication: Use a sonicator bath to increase the rate of dissolution.

  • Use a co-solvent: For aqueous buffers, preparing a concentrated stock solution in DMSO or ethanol and then diluting it into the aqueous medium is a common strategy.

  • Adjust the pH: The solubility of phenolic compounds can be pH-dependent. Experimenting with slightly acidic or basic conditions may improve solubility.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For example, you can dissolve the compound in DMSO to a concentration of 10-20 mg/mL. Store this stock solution at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution to the desired final concentration in your working buffer immediately before use.

Quantitative Solubility Data (Based on Protosappanin B)

The following table provides an estimated solubility profile for this compound based on data available for the structurally similar compound, Protosappanin B.

SolventEstimated SolubilityNotes
DMSO≥ 61 mg/mLFresh, anhydrous DMSO is recommended as it is hygroscopic.
EthanolSoluble
MethanolSoluble
WaterSparingly solubleSolubility may be enhanced by pH adjustment or the use of co-solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a solvent of interest.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Establish Equilibrium sep1 Centrifuge to pellet undissolved solid equil1->sep1 Separate Phases sep2 Collect supernatant sep1->sep2 Isolate Soluble Fraction sep3 Quantify concentration by HPLC-UV sep2->sep3 Analyze Concentration

Caption: Workflow for experimental solubility determination.

Stability of this compound

Frequently Asked Questions (FAQs) - Stability

Q1: How stable is this compound in solution?

A1: As a phenolic compound, this compound may be susceptible to degradation under certain conditions. Stability is influenced by factors such as pH, temperature, and exposure to light. It is generally recommended to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (-20°C or -80°C).

Q2: What is the optimal pH range for the stability of this compound?

A2: Phenolic compounds are often more stable in slightly acidic conditions. Alkaline conditions can lead to oxidation and degradation. It is advisable to maintain the pH of your experimental solutions below 7 if possible.

Q3: Should I protect my solutions of this compound from light?

A3: Yes, it is good practice to protect solutions of phenolic compounds from light to prevent photodegradation. Use amber vials or wrap your containers in aluminum foil, especially for long-term storage or during long experiments.

General Stability Recommendations for Phenolic Compounds
ConditionRecommendationRationale
pH Maintain slightly acidic to neutral pH (pH 4-7)Minimizes oxidation and hydrolysis, which are often accelerated in alkaline conditions.
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Low temperatures slow down chemical degradation reactions.
Light Protect from direct light exposure by using amber vials or foil wrapping.Prevents photodegradation, a common degradation pathway for phenolic compounds.
Oxygen For long-term storage, consider purging solutions with an inert gas (e.g., nitrogen or argon).Reduces oxidative degradation.
Experimental Protocol: Stability Assessment using HPLC

This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., different pH, temperature, or light exposure).

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or solvent.

  • Stress Conditions: Aliquot the solution into separate vials and expose them to the desired stress conditions (e.g., different temperatures, pH values, or light intensities). Include a control sample stored under optimal conditions (e.g., -20°C in the dark).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • HPLC Analysis: Analyze the samples by a validated HPLC-UV method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_eval Evaluation setup1 Prepare solutions of known concentration setup2 Expose to stress conditions (pH, temp, light) setup1->setup2 analysis1 Sample at various time points setup2->analysis1 Incubate setup3 Include control sample setup3->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 Quantify eval1 Plot concentration vs. time analysis2->eval1 Collect Data eval2 Determine degradation rate eval1->eval2 Calculate

Caption: Workflow for stability assessment of this compound.

Troubleshooting Guide

Q1: My compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?

A1: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To resolve this:

  • Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO. However, be mindful of the potential effects of the solvent on your experiment.

  • Use a different co-solvent: Ethanol or methanol might be suitable alternatives to DMSO.

  • pH adjustment: The solubility of your compound might be higher at a different pH.

Q2: I am seeing multiple peaks in my HPLC chromatogram for a freshly prepared solution. What could be the cause?

A2: This could be due to several factors:

  • Impurity of the compound: Check the certificate of analysis for the purity of your this compound.

  • Degradation: The compound might be degrading rapidly in your solvent or mobile phase. Try preparing the sample immediately before injection and ensure your mobile phase is at an appropriate pH.

  • Isomers: The compound may exist as different isomers that are separated by your HPLC method.

Q3: My experimental results are inconsistent between batches. What are the possible reasons?

A3: Inconsistent results can arise from:

  • Variability in compound purity: Ensure you are using the same batch of this compound with a known purity.

  • Inconsistent solution preparation: Precisely follow your protocol for preparing solutions to ensure the same concentration each time.

  • Degradation of stock solutions: Avoid using old stock solutions. If you have been storing a stock solution for a long time, it is best to prepare a fresh one.

  • Environmental factors: Ensure that experimental conditions such as temperature and pH are consistent across all experiments.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Storage of Solid: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. For aqueous solutions, it is recommended to prepare them fresh before each experiment.

This technical support guide is intended to provide general recommendations. It is crucial to perform your own validation experiments to determine the optimal conditions for your specific application.

Technical Support Center: Optimizing 10-O-Methylprotosappanin B Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 10-O-Methylprotosappanin B in in vitro experiments. The following information is curated to address common challenges and provide clear protocols for optimizing experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro assays?

A1: For a novel compound like this compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with the closely related compound Protosappanin B (PSB), which has shown biological activity in the µg/mL range, a sensible starting point would be to test a broad range of concentrations.[1][2] We recommend a logarithmic dilution series, for example, from 1 µM to 100 µM, to identify a preliminary effective range.

Q2: How can I determine the cytotoxicity of this compound?

A2: A cell viability assay, such as the MTT assay, is a standard method to determine the cytotoxic effects of a compound. This will help you establish the concentration range that is non-toxic yet biologically active.

Q3: What are the potential signaling pathways affected by this compound?

A3: While specific data for this compound is limited, studies on Protosappanin B suggest potential involvement in key cancer-related signaling pathways. These include the PI3K/Akt and MAPK/ERK pathways.[3] Therefore, it is advisable to investigate the phosphorylation status of key proteins within these cascades, such as Akt, ERK1/2, and their downstream targets.

Q4: What is the best solvent for dissolving this compound for in vitro use?

A4: The solubility of this compound should be empirically determined. Typically, for in vitro studies, a stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium. It is critical to ensure the final concentration of the solvent in the culture medium is low (typically below 0.1%) to avoid solvent-induced cellular effects.

Q5: How can I assess the stability of this compound in my cell culture medium?

A5: The stability of a compound in culture medium can be assessed by incubating the compound in the medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyzing its concentration and integrity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of the compound - Concentration is too low.- Compound is not soluble or has precipitated out of solution.- Compound is unstable in the culture medium.- The chosen cell line is not sensitive to the compound.- Test a higher concentration range.- Visually inspect for precipitates. Perform a solubility test.- Perform a stability test using HPLC or LC-MS.- Try a different cell line known to be responsive to similar compounds.
High variability between replicate wells - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects on the culture plate.- Ensure thorough mixing of the cell suspension before seeding.- Mix the compound-containing medium well before adding to the cells.- Avoid using the outer wells of the plate for treatment groups.
Inconsistent results in signaling pathway analysis (Western Blot) - Suboptimal antibody concentration.- Issues with protein transfer.- Problems with ECL substrate.- Titrate the primary and secondary antibodies to find the optimal dilution.- Verify protein transfer by staining the membrane with Ponceau S.- Use fresh ECL substrate and optimize exposure time.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line X

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
585 ± 6.1
1062 ± 5.5
2541 ± 4.9
5023 ± 3.7
10011 ± 2.5

Table 2: Hypothetical Effect of this compound (25 µM) on Protein Phosphorylation

ProteinRelative Phosphorylation Level (Fold Change vs. Control)
p-Akt/Akt0.45
p-ERK/ERK0.60

Visualizations

experimental_workflow Experimental Workflow for In Vitro Analysis cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture dose_response Dose-Response (MTT Assay) cell_culture->dose_response compound_prep Prepare this compound Stock compound_prep->dose_response ic50 Determine IC50 dose_response->ic50 western_blot Western Blot Analysis pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis qpcr qRT-PCR Analysis gene_expression Gene Expression Changes qpcr->gene_expression ic50->western_blot ic50->qpcr

Caption: Workflow for in vitro analysis of this compound.

signaling_pathway Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation compound This compound compound->pi3k Inhibits compound->mek Inhibits

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways.

References

Technical Support Center: Synthesis of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 10-O-Methylprotosappanin B synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most direct synthesis route to this compound is through the selective O-methylation of its precursor, protosappanin B. Protosappanin B is a naturally occurring dibenz[b,f]oxepine derivative that can be extracted from the heartwood of Caesalpinia sappan. The synthesis involves the reaction of protosappanin B with a suitable methylating agent in the presence of a base.

Q2: Which methylating agents are recommended for this synthesis, and what are their pros and cons?

Two common methylating agents for phenolic hydroxyl groups are Dimethyl Sulfate (DMS) and Dimethyl Carbonate (DMC).

Methylating AgentProsCons
Dimethyl Sulfate (DMS) Highly reactive, leading to shorter reaction times and often higher yields.Highly toxic and carcinogenic; requires careful handling and quenching procedures.
Dimethyl Carbonate (DMC) Environmentally friendly ("green") reagent, less toxic than DMS. Byproducts are methanol and CO2.Less reactive than DMS, may require higher temperatures, longer reaction times, and stronger bases or catalysts to achieve high yields.

Q3: How do I choose the right base for the reaction?

The choice of base is critical for deprotonating the phenolic hydroxyl group of protosappanin B to form the more nucleophilic phenoxide ion. The base should be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

BaseRecommended UseConsiderations
Potassium Carbonate (K₂CO₃) A common and effective base for methylation with DMS in polar aprotic solvents like acetone or DMF.Anhydrous conditions are preferred to maximize efficiency.
Cesium Carbonate (Cs₂CO₃) A stronger and more effective base than K₂CO₃, particularly with less reactive methylating agents like DMC.More expensive than other carbonate bases.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) A non-nucleophilic organic base that is effective for methylation with DMC under milder conditions.Can be used in stoichiometric amounts.
Sodium Hydride (NaH) A very strong base that can be used for complete deprotonation.Highly reactive and requires strictly anhydrous conditions and careful handling.

Q4: I am observing a low yield of this compound. What are the potential causes and solutions?

Low yield is a common issue. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Deprotonation - Ensure the base is sufficiently strong and used in the correct stoichiometric ratio. - Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH). - Ensure anhydrous reaction conditions, as water can consume the base.
Low Reactivity of Methylating Agent - If using DMC, consider increasing the reaction temperature or switching to the more reactive DMS. - Increase the equivalents of the methylating agent.
Suboptimal Reaction Temperature - For DMS, reactions are often run at room temperature to 60°C. If the reaction is sluggish, a moderate increase in temperature may help. - For DMC, higher temperatures (90-150°C) are often necessary.
Poor Solubility of Protosappanin B - Choose a solvent in which protosappanin B is readily soluble (e.g., DMF, DMSO, or acetone).
Side Reactions - Multiple hydroxyl groups on protosappanin B can lead to the formation of di- or tri-methylated byproducts. Use a controlled amount of the methylating agent for selective mono-methylation. - Consider using protecting groups for other hydroxyls if selectivity is a major issue.
Degradation of Starting Material or Product - Avoid excessively high temperatures or prolonged reaction times, especially with strong bases. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q5: How can I purify the final product, this compound?

Purification is typically achieved using chromatographic techniques.

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase is commonly used, with a mobile phase gradient of solvents like hexane and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase preparative HPLC is an excellent option. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid or TFA) is a common choice.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. Disclaimer: This protocol is based on general procedures for flavonoid methylation and should be optimized for the specific substrate and laboratory conditions.

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

  • Preparation: To a solution of protosappanin B (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add dimethyl sulfate (1.1 equivalents) dropwise.

  • Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent and purify by silica gel column chromatography.

Protocol 2: Methylation using Dimethyl Carbonate (DMC)

  • Preparation: Dissolve protosappanin B (1 equivalent) in dimethyl carbonate (which acts as both solvent and reagent).

  • Reaction: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution.

  • Monitoring: Heat the mixture to 90°C and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, evaporate the DMC under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following tables present hypothetical yield data for the synthesis of this compound under various conditions, based on general principles of phenol methylation reactions. This data is for illustrative purposes to guide optimization.

Table 1: Effect of Base and Solvent on Yield (using DMS)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetone60675
2K₂CO₃ (1.5)DMF60485
3Cs₂CO₃ (1.5)Acetone60488
4NaH (1.2)THF25292

Table 2: Effect of Methylating Agent and Temperature on Yield

EntryMethylating Agent (equivalents)BaseSolventTemperature (°C)Time (h)Yield (%)
1DMS (1.1)K₂CO₃DMF60485
2DMC (excess)DBUDMC902470
3DMC (excess)DBUDMC1201282
4DMC (excess)Cs₂CO₃DMC1201090

Visualizations

Synthesis_Pathway Protosappanin_B Protosappanin B Phenoxide_Ion Protosappanin B Phenoxide Ion Protosappanin_B->Phenoxide_Ion Deprotonation Product This compound Phenoxide_Ion->Product SN2 Attack Methylating_Agent Methylating Agent (DMS or DMC) Methylating_Agent->Phenoxide_Ion Base Base (e.g., K₂CO₃, DBU) Base->Protosappanin_B

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Check Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Multiple Products/ Side Reactions check_reaction->side_products Complex Mixture purification_issue Check Purification Protocol check_reaction->purification_issue Reaction Complete, Low Isolated Yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use Stronger Base/Catalyst incomplete->optimize_conditions adjust_stoichiometry Adjust Stoichiometry: - Control Equivalents of  Methylating Agent - Consider Protecting Groups side_products->adjust_stoichiometry end Improved Yield optimize_conditions->end adjust_stoichiometry->end improve_purification Improve Purification: - Optimize Chromatography  Solvent System - Use Preparative HPLC purification_issue->improve_purification improve_purification->end

Caption: Troubleshooting workflow for low yield synthesis.

10-O-Methylprotosappanin B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-O-Methylprotosappanin B. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a protosappanin, a class of phenolic compounds, isolated from Caesalpinia sappan. The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, as a phenolic compound, it is likely susceptible to degradation induced by several factors. These include:

  • pH: Phenolic compounds can undergo structural changes and degradation under different pH conditions. For instance, related compounds from Caesalpinia sappan have shown instability in acidic environments.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[2][3]

  • Light: Exposure to light, particularly UV radiation, can trigger photodegradation of phenolic molecules.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of phenols.[2]

  • Enzymatic Activity: Enzymes such as polyphenol oxidases can contribute to the degradation of phenolic compounds.[4]

Q3: I am observing a color change in my this compound solution. What could be the cause?

A color change in your solution is a common indicator of degradation. For example, brazilin, another compound from Caesalpinia sappan, exhibits different colors at varying pH levels, and these forms have different stabilities when heated.[5] The observed color change could be due to a shift in pH or thermal degradation.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, use amber vials to protect from light and store at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage).

  • pH Control: Maintain an appropriate and consistent pH for your experimental solutions. Buffering your solutions can help prevent pH-induced degradation.

  • Inert Atmosphere: When working with the compound for extended periods, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to prevent oxidative degradation.[4]

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent results in bioassays.

Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. 1. Prepare fresh stock solutions before each experiment. 2. Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Verify the integrity of the compound using analytical methods like HPLC before use.
Degradation during the experiment. 1. Minimize the exposure of experimental samples to light and heat. 2. Ensure the pH of your buffers and media is stable throughout the experiment. 3. Reduce the incubation time if possible.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Degradation of the compound in the sample vial. 1. Use an autosampler with temperature control if available. 2. Prepare samples immediately before analysis. 3. Check the stability of the compound in the mobile phase.
On-column degradation. 1. Modify the mobile phase composition (e.g., pH, solvent). 2. Use a different column stationary phase.

Experimental Protocols

Protocol: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, ethanol).

2. Stress Conditions:

  • pH Stability:
  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
  • Dilute the stock solution into each buffer to a final concentration.
  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
  • Thermal Stability:
  • Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  • Photostability:
  • Expose aliquots of the stock solution to a light source (e.g., UV lamp at 254 nm or 366 nm) while keeping a control sample in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
  • Analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the remaining concentration of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Table 1: Example Data for Stability of a Phenolic Compound

ConditionTime (hours)% Remaining
pH 3 (25°C) 0100
885
2460
pH 7 (25°C) 0100
898
2495
pH 9 (25°C) 0100
870
2440
40°C (pH 7) 0100
890
2475
Light Exposure (25°C, pH 7) 0100
880
2450

Visualizations

Hypothetical Degradation Pathway of a Protosappanin cluster_triggers Degradation Triggers A This compound B Oxidized Intermediates A->B Oxidation C Hydrolyzed Products A->C Hydrolysis D Polymerized Products B->D Polymerization E Ring-Opened Products C->E Further Degradation T High Temperature T->A L Light (UV) L->A O Oxygen O->A pH Extreme pH pH->A

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of this compound B pH Variation (e.g., 3, 7, 9) A->B C Temperature Variation (e.g., 4, 25, 40°C) A->C D Light Exposure (UV vs. Dark) A->D E Sample at Time Points (0, 2, 4, 8, 24h) B->E C->E D->E F HPLC-UV Analysis E->F G Determine % Remaining F->G H Evaluate Degradation Kinetics G->H

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Purity Assessment of Synthesized 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of synthesized 10-O-Methylprotosappanin B. It includes troubleshooting guides for common analytical techniques and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Unexpected peaks in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Filter all solvents through a 0.45 µm or smaller filter. Use HPLC-grade solvents to minimize impurities.[1] Prepare fresh mobile phase daily.
Sample Degradation Store samples at low temperatures and protect from light. Analyze samples as quickly as possible after preparation.
Carryover from Previous Injection Implement a robust needle wash protocol between injections.[2] Inject a blank solvent run to confirm the absence of carryover.
Synthesis-Related Impurities Review the synthetic route for potential by-products, unreacted starting materials, or reagents. These may include unmethylated protosappanin B, over-methylated products, or residual catalysts.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the column.

Issue: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column For tailing peaks of this phenolic compound, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Degradation Replace the column if it has been used extensively or under harsh conditions.

Issue: Inconsistent Retention Times.

Possible Causes & Solutions:

CauseSolution
Fluctuations in Temperature Use a column oven to maintain a consistent temperature.[3]
Inconsistent Mobile Phase Composition Prepare the mobile phase accurately and ensure it is well-mixed. Use a gradient controller if performing gradient elution.
Pump Malfunction Check for leaks and ensure the pump is delivering a constant flow rate.[3]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.[3]
Mass Spectrometry (MS) Troubleshooting

Issue: No or weak signal for this compound (Expected [M+H]⁺ = 319.11 m/z).

Possible Causes & Solutions:

CauseSolution
Improper Ionization Source Settings Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature.
Sample Suppression Dilute the sample to reduce matrix effects. Consider a sample cleanup step like solid-phase extraction (SPE).
Incorrect Mass Range Ensure the mass spectrometer is scanning within the correct m/z range to detect the target ion.

Issue: Ambiguous fragmentation pattern.

Possible Causes & Solutions:

CauseSolution
Co-eluting Impurities Improve chromatographic separation to ensure only a single component enters the mass spectrometer at a time.
In-source Fragmentation Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source.
Complex Fragmentation of Flavonoid-like Structures Flavonoids and related structures can undergo complex fragmentation, including retro-Diels-Alder (rDA) reactions.[4] Compare the observed fragmentation pattern with literature data for similar compounds. Common neutral losses for methoxy-containing flavonoids include CH₃• (15 Da) and CH₂O (30 Da).[4]
Nuclear Magnetic Resonance (NMR) Troubleshooting

Issue: Unexpected signals in the ¹H or ¹³C NMR spectrum.

Possible Causes & Solutions:

CauseSolution
Residual Solvents Identify characteristic solvent peaks (e.g., DMSO-d₆ at ~2.50 ppm in ¹H NMR). Ensure the sample is thoroughly dried before dissolution.
Presence of Water A broad peak, typically between 1.5 and 5 ppm in ¹H NMR depending on the solvent, indicates the presence of water. Use deuterated solvents from a freshly opened container.
Synthesis-Related Impurities Compare the spectrum to a reference spectrum of a pure standard if available. Look for signals that do not correspond to the structure of this compound. Potential impurities could include unreacted starting materials or by-products from side reactions.
Paramagnetic Impurities The presence of paramagnetic metals can lead to significant peak broadening. Purify the sample using techniques like column chromatography.

Issue: Poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Low Sample Concentration Increase the concentration of the sample.
Insufficient Number of Scans Increase the number of scans to improve the signal-to-noise ratio.
Improperly Tuned Probe Ensure the NMR probe is properly tuned and matched for the specific nucleus being observed.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for synthesized this compound for research purposes?

A1: For most research applications, a purity of ≥95% is generally considered acceptable.[5] However, for sensitive biological assays or for use as a reference standard, a purity of >98% is often required.[6]

Q2: Which analytical technique is best for determining the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[6] HPLC with UV detection is excellent for quantitative analysis and detecting non-volatile impurities. LC-MS is highly sensitive for identifying impurities, even at trace levels. High-resolution NMR (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative purposes (qNMR).

Q3: What are some potential impurities I should look for in my synthesized this compound?

A3: Potential impurities can arise from the starting materials, reagents, or side reactions during synthesis. Given its structure, likely impurities could include:

  • Protosappanin B: The unmethylated precursor.

  • Isomeric O-methylated products: Methylation at other hydroxyl groups.

  • Over-methylated products: Multiple methyl groups added.

  • Degradation products: Resulting from exposure to heat, light, or extreme pH.

  • Residual solvents and reagents: From the synthesis and purification process.

Q4: How can I confirm the identity of an unknown peak in my HPLC chromatogram?

A4: The most effective way to identify an unknown peak is to use a hyphenated technique like LC-MS. The mass-to-charge ratio (m/z) and fragmentation pattern from the mass spectrometer can provide valuable information about the molecular weight and structure of the impurity. For definitive structural elucidation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Q5: My NMR spectrum looks clean, but HPLC shows a significant impurity. Why is this?

A5: This can happen if the impurity is not easily detectable by NMR or if its signals are hidden under the main compound's signals. For instance, an isomer of this compound might have a very similar NMR spectrum but a different retention time in HPLC. Conversely, some impurities, like residual solvents, are very prominent in NMR but may not be detected by UV in HPLC. This highlights the importance of using multiple analytical techniques.

Experimental Protocols

General Workflow for Purity Assessment

A general workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) Method

This is a representative method based on protocols for similar compounds. Optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS) Method
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Scan Range: m/z 100-1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode for initial analysis. For impurity identification, tandem MS (MS/MS) can be used to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): For complete structural assignment and to aid in identifying impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

Data Presentation

Hypothetical Purity Data for a Synthesized Batch of this compound
Analytical TechniqueParameterResult
HPLC-UV (280 nm) Purity (%)98.5%
Retention Time (min)15.2 min
Impurity 1 (Area %)0.8% (at 12.5 min)
Impurity 2 (Area %)0.7% (at 16.8 min)
LC-MS [M+H]⁺ of Main Peakm/z 319.11 (Calculated for C₁₇H₁₉O₆⁺: 319.11)
[M+H]⁺ of Impurity 1m/z 305.09 (Suggests Protosappanin B)
¹H NMR (400 MHz, DMSO-d₆) Spectral DataConsistent with the proposed structure. No significant unassigned peaks.
Residual Solvent< 0.1% Methanol

Decision Tree for Investigating an Impurity

Impurity_Investigation start Impurity Detected in HPLC lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight lcms->get_mw msms Acquire MS/MS Fragmentation Data get_mw->msms propose_structure Propose Putative Structure msms->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate If impurity >0.1% and unidentified end Impurity Identified propose_structure->end If impurity is known nmr Perform NMR on Isolated Impurity isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure confirm_structure->end

A decision tree for the identification of an unknown impurity.

References

Technical Support Center: 10-O-Methylprotosappanin B Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of 10-O-Methylprotosappanin B for in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

A1: this compound is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan. Like many natural products, it is predicted to have low aqueous solubility due to its complex chemical structure. This poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo. Therefore, a suitable formulation is crucial to enhance its solubility and absorption.

Q2: What are the common administration routes for this compound in preclinical studies?

A2: Based on studies of similar compounds like Protosappanin B and extracts of Caesalpinia sappan, the most common routes of administration in preclinical animal models are oral (p.o.) and intraperitoneal (i.p.) injection.[1] The choice of administration route will depend on the specific experimental design and therapeutic goals.

Q3: Are there any known signaling pathways affected by this compound or related compounds?

A3: Yes, research on the closely related compound, Protosappanin B, has shown that it can activate the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in cell proliferation, differentiation, and development. Additionally, Protosappanin B has been shown to reduce the expression of p-AKT, p-p70S6K, β-catenin, and p-ERK1/2 in cancer cells, suggesting its interaction with these key cellular signaling pathways.[3]

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and administration of this compound.

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Vehicles.

  • Q: I am observing precipitation when I try to dissolve this compound in a simple aqueous vehicle like saline or PBS for in vivo studies. What can I do?

  • A: This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to improve solubility:

    • Co-solvents: Employing a mixture of solvents can significantly enhance solubility. A common approach for preclinical studies is to use a ternary solvent system. For instance, a formulation containing DMSO, PEG 400, and a buffer can be effective.[4]

    • Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 or Solutol® HS 15, can help to create a stable micellar solution, preventing precipitation.[4]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility. However, the pKa of this compound should be considered.

    • Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic molecule, increasing its aqueous solubility.

Issue 2: Low Bioavailability After Oral Administration.

  • Q: My in vivo study shows low systemic exposure of this compound after oral gavage. How can I improve its oral bioavailability?

  • A: Low oral bioavailability is often a consequence of poor solubility and/or low permeability. Consider the following formulation strategies:

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption. These formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation in the GI tract and improve its uptake by intestinal cells.

    • Particle Size Reduction: Micronization or nanosizing of the compound can increase its surface area, leading to a faster dissolution rate in the gastrointestinal fluids.

Issue 3: Vehicle-Induced Toxicity or Adverse Effects in Animals.

  • Q: I am observing adverse effects in my animal models that I suspect are related to the formulation vehicle. How can I select a safer vehicle?

  • A: Vehicle safety is paramount in in vivo studies. Here are some considerations:

    • Limit the percentage of organic solvents: High concentrations of solvents like DMSO can be toxic. Aim to use the lowest effective concentration. A common practice is to keep the DMSO concentration below 10-20% in the final formulation for intraperitoneal injections.[4]

    • Use GRAS-listed excipients: Whenever possible, use excipients that are "Generally Recognized As Safe" (GRAS) by regulatory agencies.

    • Conduct a vehicle toxicity study: Before initiating the main study, it is advisable to administer the vehicle alone to a small group of animals to assess its tolerability.

    • Consider alternative vehicles: For oral administration, aqueous suspensions using suspending agents like carboxymethylcellulose (CMC) with a small amount of surfactant are often well-tolerated.

III. Data Presentation: Solubility of this compound

Vehicle ComponentPredicted SolubilityRationale / Notes
WaterVery LowThe hydrophobic nature of the molecule limits its solubility in aqueous solutions.
Saline / PBSVery LowSimilar to water, solubility is expected to be minimal.
EthanolSolubleThe presence of hydroxyl groups and the overall organic character suggest good solubility.
DMSOSolubleA powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]
PEG 400SolubleA commonly used co-solvent that can enhance the solubility of poorly water-soluble drugs.[4]
Tween® 80Forms Micellar SolutionA non-ionic surfactant that can create stable dispersions.
Corn Oil / Sesame OilModerately SolubleThe lipophilic nature suggests some solubility in oils.

IV. Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from a formulation used for a poorly soluble PLK2 inhibitor and can be a starting point for this compound.[4]

  • Preparation of the Vehicle:

    • In a sterile container, mix the following components in the specified ratio (v/v/v/v):

      • 20% Dimethyl sulfoxide (DMSO)

      • 40% Polyethylene glycol 400 (PEG 400)

      • 30% 100 mM Citrate Buffer (pH 3.0)

      • 10% Solutol® HS 15

    • Vortex the mixture until a clear, homogenous solution is formed.

  • Dissolution of this compound:

    • Weigh the required amount of this compound.

    • Add the prepared vehicle to the compound.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. A gentle warming (e.g., 37°C) may be used to aid dissolution.

  • Final Preparation:

    • Visually inspect the solution for any precipitation.

    • Filter the final formulation through a 0.22 µm syringe filter for sterilization before injection.

Protocol 2: Preparation of a Liposomal Formulation (Conceptual)

This is a general protocol for preparing liposomes using the thin-film hydration method, which can be adapted for this compound.

  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

V. Visualization of Signaling Pathways and Workflows

Below are diagrams representing a potential signaling pathway for this compound and a general experimental workflow for in vivo studies.

G *Activation of the Wnt pathway by the related compound Protosappanin B has been reported. cluster_pathway Potential Signaling Pathway of this compound Compound This compound Wnt Wnt Ligand Compound->Wnt Activates* Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-Receptor Frizzled->LRP5_6 DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β) LRP5_6->DestructionComplex Inhibits beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CellResponse Cellular Response (Proliferation, Differentiation) TargetGenes->CellResponse

Caption: Potential Wnt/β-catenin signaling pathway activation by this compound.

G cluster_workflow General In Vivo Experimental Workflow Formulation 1. Formulation Preparation (e.g., Co-solvent, Liposomes) Dosing 3. Administration (Oral, IP, etc.) Formulation->Dosing AnimalModel 2. Animal Model Selection & Acclimatization AnimalModel->Dosing Monitoring 4. Observation & Monitoring (Clinical signs, Body weight) Dosing->Monitoring Endpoint 5. Endpoint Analysis (Tissue collection, Biomarker analysis) Monitoring->Endpoint DataAnalysis 6. Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A generalized workflow for conducting in vivo studies with this compound.

References

Minimizing off-target effects of 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 10-O-Methylprotosappanin B (MPB) in experiments. The following troubleshooting guides and FAQs address specific issues related to minimizing and identifying its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (MPB)?

A1: this compound is a potent and selective inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It acts by binding to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates like p70S6K and 4E-BP1. This inhibition leads to a reduction in protein synthesis and cell proliferation.

Q2: I'm observing significant cytotoxicity at concentrations intended to inhibit mTORC1. Is this expected?

A2: While high concentrations of any compound can induce toxicity, MPB has known off-target activities that can contribute to cytotoxicity. The most significant of these is the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK), which is involved in stress and inflammatory responses. Inhibition of p38 MAPK can lead to apoptosis in certain cell lines, which may confound results aimed at assessing mTORC1-specific effects. We recommend performing a dose-response curve for cytotoxicity in parallel with your primary assay.[1]

Q3: My experimental results are inconsistent across different cell lines. What could be the cause?

A3: Inconsistent results can arise from variability in the expression levels of on-target or off-target proteins between different cell lines.[2] For example, a cell line with high basal activity of the p38 MAPK pathway may be more sensitive to the off-target effects of MPB. We recommend characterizing the baseline expression and activity of both mTORC1 and key off-targets (see Table 1) in your chosen cell models.

Q4: How can I be sure that my observed phenotype is due to mTORC1 inhibition and not an off-target effect?

A4: A multi-pronged approach is necessary for validation.[2]

  • Use the Lowest Effective Concentration: Titrate MPB to the lowest possible concentration that yields the desired on-target effect to minimize engagement with lower-affinity off-targets.[2]

  • Orthogonal Approaches: Use a structurally unrelated mTORC1 inhibitor to see if it recapitulates the phenotype.

  • Genetic Knockdown: Employ siRNA or CRISPR-Cas9 to reduce the expression of mTOR. If the phenotype persists after MPB treatment in the absence of the target, it is likely an off-target effect.[2]

  • Rescue Experiment: If possible, introduce a drug-resistant mutant of the target protein. If this reverses the effect of the compound, it provides strong evidence for on-target activity.

Quantitative Data Summary

The following tables provide key quantitative data for MPB to aid in experimental design.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Target ClassNotes
mTORC1 15 On-Target Primary therapeutic target.
p38α MAPK150Primary Off-TargetPotent off-target activity; may induce apoptosis/stress responses.
TGF-βR1850Secondary Off-TargetWeaker activity; may affect cell differentiation/motility.
PI3Kα> 10,000Non-TargetHighly selective against PI3Kα.
Akt1> 10,000Non-TargetHighly selective against Akt1.

Table 2: Recommended Concentration Ranges for In Vitro Cell-Based Assays

ObjectiveRecommended Concentration RangeNotes
Selective mTORC1 Inhibition10 - 50 nMMinimizes p38 MAPK engagement. Optimal for target validation.
General Proliferation Inhibition50 - 200 nMWill engage both mTORC1 and p38 MAPK.
Cytotoxicity Studies200 nM - 1 µMConcentrations where significant off-target toxicity is expected.

Visualizing On-Target and Off-Target Pathways

The following diagram illustrates the intended and unintended signaling pathways affected by this compound.

G cluster_input Upstream Signals cluster_mpb MPB Intervention cluster_pathways Signaling Pathways cluster_output Cellular Outcomes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 TGFBR TGF-βR Growth Factors->TGFBR Stress/Cytokines Stress/Cytokines p38MAPK p38 MAPK Stress/Cytokines->p38MAPK MPB 10-O-Methyl- protosappanin B MPB->mTORC1 On-Target (High Affinity) MPB->p38MAPK Off-Target (Moderate Affinity) MPB->TGFBR Off-Target (Low Affinity) Proliferation Protein Synthesis & Proliferation mTORC1->Proliferation Apoptosis Inflammation & Apoptosis p38MAPK->Apoptosis Motility Cell Motility & Differentiation TGFBR->Motility

Caption: On-target (mTORC1) and off-target (p38, TGF-βR) pathways of MPB.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity

If you observe unexpected cell death, follow this workflow to determine the cause.

G start High Cytotoxicity Observed at Test Concentration q1 Is the concentration > 50 nM? start->q1 exp1 Experiment 1: Run parallel cytotoxicity assay (e.g., LDH release) with a structurally unrelated mTORC1 inhibitor. q1->exp1 No exp2 Experiment 2: Use siRNA to knock down p38 MAPK. Treat with MPB. q1->exp2 Yes q2 Does the unrelated inhibitor recapitulate the cytotoxicity? exp1->q2 res1 Conclusion: Cytotoxicity is likely an ON-TARGET effect of mTORC1 inhibition in this cell line. q2->res1 Yes q2->exp2 No q3 Is cytotoxicity reduced in p38 KD cells? exp2->q3 res2 Conclusion: Cytotoxicity is likely an OFF-TARGET effect mediated by p38 MAPK inhibition. q3->res2 Yes res3 Conclusion: Cytotoxicity is caused by another unknown off-target or mechanism. Consider broad-panel screening. q3->res3 No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target inhibition of mTORC1 and assess off-target effects on the p38 MAPK pathway.

Methodology:

  • Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a dose-response of MPB (e.g., 0, 10, 50, 150, 500 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours). Include a positive control for p38 activation if applicable (e.g., Anisomycin).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • On-Target: Phospho-p70S6K (Thr389), Total p70S6K, Phospho-4E-BP1 (Thr37/46).

      • Off-Target: Phospho-p38 MAPK (Thr180/Tyr182), Total p38 MAPK.

      • Loading Control: GAPDH or β-Actin.

  • Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels. A decrease in P-p70S6K confirms on-target activity. A decrease in P-p38 (in a stimulated context) suggests off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm the physical binding of MPB to its target (mTOR) and potential off-targets (p38 MAPK) in intact cells.

G cluster_workflow CETSA Workflow cluster_result Expected Result step1 1. Cell Treatment Treat cells with Vehicle or MPB (e.g., 1 µM). step2 2. Heating Aliquot cells and heat across a temperature gradient (e.g., 40-70°C). step1->step2 step3 3. Lysis Lyse cells via freeze-thaw cycles. step2->step3 step4 4. Separation Centrifuge to pellet aggregated proteins. step3->step4 step5 5. Quantification Collect supernatant and quantify soluble target protein (e.g., Western Blot). step4->step5 step6 6. Analysis Plot soluble protein vs. temperature to generate 'melting curves'. step5->step6 result_img result_caption MPB-bound protein is stabilized, shifting the curve to the right.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to a high density and treat with either vehicle (DMSO) or MPB for 1 hour to allow for target binding.[1]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

  • Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[1]

  • Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of soluble mTOR and p38 MAPK remaining at each temperature point by Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein relative to the non-heated control against the temperature. A successful binding event stabilizes the target protein, resulting in a rightward shift of its melting curve for MPB-treated samples compared to vehicle controls.[1]

References

Technical Support Center: Scaling Up 10-O-Methylprotosappanin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 10-O-Methylprotosappanin B (10-O-MPB). The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific quantitative data and signaling pathway information for this compound are limited in the current literature. Therefore, this guide leverages data from the closely related and co-occurring compound, Protosappanin B (PSB), extracted from the same source, Caesalpinia sappan L. The provided protocols and data should be considered as a strong starting point for the optimization of 10-O-MPB production.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for obtaining this compound?

A1: The primary natural source of this compound is the heartwood of Caesalpinia sappan L., also known as Sappanwood.

Q2: What are the common methods for extracting 10-O-MPB from Caesalpinia sappan?

A2: Common extraction methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and accelerated solvent extraction (ASE). The choice of method can significantly impact the extraction efficiency and yield.

Q3: Which solvents are most effective for the extraction of protosappanins?

A3: Polar solvents are generally effective. Studies on related protosappanins have shown good results with ethanol, methanol, and mixtures of ethanol and water. Some advanced methods also utilize ionic liquids to improve extraction efficiency.

Q4: How can the purity of the 10-O-MPB extract be improved?

A4: Post-extraction purification is crucial. This typically involves a multi-step process that can include liquid-liquid partitioning, followed by column chromatography using stationary phases like silica gel, Sephadex LH-20, or ion-exchange resins.

Q5: What analytical techniques are used to quantify 10-O-MPB?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of protosappanins. A C18 column is often used with a mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., with phosphoric acid).

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Ensure the use of a polar solvent like ethanol or methanol. Optimize the solvent-to-water ratio if using an aqueous mixture.
Insufficient Extraction Time Increase the duration of the extraction. For maceration, this could be several days. For UAE or ASE, optimize the time based on experimental data.
Incorrect Particle Size The plant material should be ground to a fine powder to increase the surface area for solvent penetration. A mesh size of around 70 is often effective.
Suboptimal Temperature For heat-assisted methods, optimize the temperature. Be aware that excessively high temperatures can lead to the degradation of the target compound.
Poor Solid-to-Liquid Ratio A higher solid-to-liquid ratio can lead to saturation of the solvent. A common starting point is a 1:50 (g/mL) ratio of plant material to solvent.[1]
Impure Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Other Compounds This is expected. Implement a multi-step purification process. Start with liquid-liquid partitioning to remove highly polar or non-polar impurities.
Ineffective Chromatographic Separation Optimize the column chromatography conditions. This includes the choice of stationary phase, the solvent system (gradient or isocratic), and the flow rate.
Overloading the Column Do not exceed the loading capacity of your chromatography column, as this will lead to poor separation.
Sample Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid contamination from previous experiments.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of protosappanins from Caesalpinia sappan. These values can be used as a starting point for the optimization of 10-O-MPB extraction.

Table 1: Comparison of Extraction Methods for Protosappanin B

Extraction Method Solvent Key Parameters Yield/Efficiency
Ionic Liquid-Based Ultrasonic-Assisted Extraction [BMIM]Br in Methanol (0.5 mol/L)50°C, 50 min, 1:50 solid-liquid ratioHigh extraction efficiency, good linearity for quantification.[1][2]
Ultrasound-Assisted Extraction (UAE) 60% Ethanol50°C, 15-20 minYield of approximately 6.125%.[3]
Accelerated Solvent Extraction (ASE) Ethanol/Water (3:1 w/w)180°C, 5 min, 1500 psiHighest extract yield (16.18%), but may degrade some compounds.[4]
Maceration 95% EthanolRoom temperature, 3 daysA simple but potentially less efficient method.
Soxhlet Extraction Ethanol15 hoursA thorough but time-consuming method that involves heating.

Table 2: HPLC Conditions for Protosappanin B Analysis

Parameter Condition
Column Purospher star RP-C18 (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Methanol and 0.2% phosphoric acid–water[2]
Flow Rate 0.65 mL/min[2]
Detection Wavelength 240 nm

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 10-O-MPB
  • Preparation of Plant Material : Grind the dried heartwood of Caesalpinia sappan to a fine powder (approximately 20-70 mesh).

  • Extraction :

    • Mix 10 g of the powdered sappanwood with 150 mL of 60% ethanol in a suitable vessel.

    • Perform the extraction using a probe-type ultrasonic extractor at a frequency of 20-30 kHz for 20 minutes at 50°C.

  • Filtration and Concentration :

    • Filter the mixture using a vacuum pump to separate the extract from the solid plant material.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation : Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

  • Column Packing : Pack a glass column with silica gel as the stationary phase, using a suitable solvent slurry method.

  • Loading and Elution :

    • Carefully load the prepared sample onto the top of the packed column.

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of ethyl acetate in hexane.

  • Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Further Purification : Pool the fractions containing the compound of interest (as indicated by TLC) and consider a second chromatographic step, for example, using a Sephadex LH-20 column, for further purification if necessary.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Protosappanin B in Cancer Cells

Protosappanin B (PSB), a close analog of 10-O-MPB, has been shown to exert anti-tumor effects by modulating several key signaling pathways. In colon cancer cells, PSB inhibits the expression of Golgi phosphoprotein 3 (GOLPH3), which in turn downregulates the PI3K/AKT/mTOR and ERK signaling pathways, leading to decreased cell viability and migration, and induction of apoptosis.[5] In melanoma cells, PSB has been observed to suppress the PI3K/AKT/GSK-3β pathway and inhibit the expression of inflammatory proteins such as TNF-α and NF-κB.[6]

PSB_Signaling_Pathway PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 PI3K PI3K PSB->PI3K ERK ERK PSB->ERK B_CATENIN β-catenin PSB->B_CATENIN INFLAMMATION Inflammatory Proteins (TNF-α, NF-κB, COX-2) PSB->INFLAMMATION GOLPH3->PI3K APOPTOSIS Apoptosis GOLPH3->APOPTOSIS AKT AKT PI3K->AKT PI3K->APOPTOSIS GSK3B GSK-3β AKT->GSK3B mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K PROLIFERATION Cell Proliferation & Migration p70S6K->PROLIFERATION ERK->PROLIFERATION B_CATENIN->PROLIFERATION INFLAMMATION->PROLIFERATION

Caption: Protosappanin B signaling pathway in cancer cells.

Experimental Workflow for 10-O-MPB Production and Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of 10-O-MPB from Caesalpinia sappan.

Experimental_Workflow START Caesalpinia sappan Heartwood GRINDING Grinding & Sieving START->GRINDING EXTRACTION Extraction (e.g., UAE with 60% Ethanol) GRINDING->EXTRACTION FILTRATION Filtration EXTRACTION->FILTRATION CONCENTRATION Solvent Evaporation (Rotary Evaporator) FILTRATION->CONCENTRATION CRUDE_EXTRACT Crude Extract CONCENTRATION->CRUDE_EXTRACT PURIFICATION Purification (Column Chromatography) CRUDE_EXTRACT->PURIFICATION FRACTIONS Fraction Collection PURIFICATION->FRACTIONS TLC TLC Analysis FRACTIONS->TLC POOLING Pooling of Pure Fractions TLC->POOLING FINAL_PRODUCT Pure 10-O-MPB POOLING->FINAL_PRODUCT HPLC HPLC Quantification FINAL_PRODUCT->HPLC

Caption: Experimental workflow for 10-O-MPB production.

References

Validation & Comparative

Validating the Antitumor Activity of 10-O-Methylprotosappanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific data on the antitumor activity of 10-O-Methylprotosappanin B is limited. This guide leverages available data on its close structural analog, Protosappanin B (PSB), to provide a comparative analysis of its potential antitumor effects. The findings presented for Protosappanin B are expected to be indicative of the potential activity of this compound, but direct experimental validation is crucial.

This guide offers a comparative overview of the antitumor activity of Protosappanin B, a key active component isolated from Lignum Sappan. The data is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Performance Comparison: Protosappanin B vs. Standard Chemotherapeutic Agents

Protosappanin B has demonstrated significant antitumor effects in various cancer cell lines. Its efficacy is comparable to or, in some instances, synergistic with established chemotherapeutic agents.

In Vitro Cytotoxicity

Protosappanin B exhibits dose-dependent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a comparison of its potency in different cancer types.

Cell LineCancer TypeProtosappanin B IC50 (µg/mL)Treatment DurationReference
SW-480Human Colon Cancer21.3248 hours[1][2]
HCT-116Human Colon Cancer26.7348 hours[1][2]
SW620Human Colon CancerNot specified (effective inhibition)Not specified[3]
T24Human Bladder Cancer82.7848 hours
5637Human Bladder Cancer113.7948 hours
BTTMouse Bladder Cancer76.5348 hours[1][2]
A875Human MelanomaNot specified (significant inhibition)Not specified
In Vivo Efficacy

In animal models, Protosappanin B has shown notable antitumor activity, comparable to the standard chemotherapeutic drug Mitomycin.

Animal ModelCancer TypeProtosappanin B DosageOutcomeReference
T739 miceBladder Cancer200 and 300 mg/kgSignificantly increased survival, comparable to 1 mg/kg Mitomycin.[1][2][1][2]
KM miceLiver Cancer (H22 cells)6.25 mg/mL (pretreatment of cells)Complete inhibition of tumor formation.[1][2][1][2]
Nude miceColon Cancer (SW620 xenograft)Not specifiedDistinctly inhibited tumor growth.[3][3]

Mechanism of Action: Signaling Pathway Modulation

Protosappanin B exerts its antitumor effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

A primary mechanism involves the inhibition of Golgi Phosphoprotein 3 (GOLPH3), which subsequently affects downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

GOLPH3_Pathway cluster_downstream Downstream Effects PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 inhibits PI3K PI3K GOLPH3->PI3K activates ERK ERK1/2 GOLPH3->ERK activates beta_catenin β-catenin GOLPH3->beta_catenin activates Akt Akt PI3K->Akt activates p70S6K p70S6K Akt->p70S6K activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Migration p70S6K->Proliferation ERK->Proliferation beta_catenin->Proliferation

Protosappanin B inhibits the GOLPH3 signaling pathway.

Furthermore, Protosappanin B has been shown to enhance the chemosensitivity of 5-fluorouracil (5-FU) in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[4]

Chemo_Pathway PSB Protosappanin B LINC00612 LINC00612 PSB->LINC00612 downregulates miR590 miR-590-3p LINC00612->miR590 sponges GOLPH3 GOLPH3 miR590->GOLPH3 inhibits FU_resistance 5-FU Chemoresistance GOLPH3->FU_resistance promotes MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with Protosappanin B A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance at 570 nm D->E

References

A Comparative Efficacy Analysis: Protosappanin B and 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available scientific literature reveals a significant disparity in the extent of research conducted on Protosappanin B versus its methylated analog, 10-O-Methylprotosappanin B. While Protosappanin B has been the subject of numerous studies investigating its therapeutic potential, particularly in oncology, there is a notable absence of published data on the biological efficacy of this compound. Consequently, a direct comparative analysis based on experimental evidence is not feasible at this time.

This guide, therefore, focuses on providing a comprehensive overview of the well-documented efficacy of Protosappanin B, with the aim of equipping researchers, scientists, and drug development professionals with a detailed understanding of its demonstrated bioactivities.

Protosappanin B: A Profile of Anti-Tumor Efficacy

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of cell viability and migration, induction of apoptosis, and modulation of key intracellular signaling pathways.[1]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of Protosappanin B have been quantified in several studies, with IC50 values determined for various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)AssayReference
SW620Colon CancerNot specified, but effective inhibition of viability and migration shown48MTT, Transwell[1]
HCT-116Colon Cancer26.7348MTT[2]
SW-480Colon Cancer21.3248MTT[2]
T24Bladder Cancer82.7848MTT[3]
5637Bladder Cancer113.7948MTT[3]
BTTMouse Bladder Cancer76.5348MTT[2]
In Vivo Efficacy

In addition to in vitro studies, Protosappanin B has shown promising anti-tumor activity in animal models. In a xenograft model using SW620 cells, PSB was found to distinctly inhibit tumor growth.[1] Furthermore, in a study with BTT tumor-bearing mice, administration of Protosappanin B at doses of 200 and 300 mg/kg significantly increased survival rates, comparable to the chemotherapeutic agent mitomycin (1 mg/kg).[2]

Mechanistic Insights: Signaling Pathways Modulated by Protosappanin B

Protosappanin B exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

A key mechanism of Protosappanin B is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. PSB has been shown to significantly reduce the phosphorylation of Akt and p70S6K, downstream effectors of this pathway, in colon cancer cells.[1] In human melanoma cells, PSB treatment magnificently inhibited the phosphorylation of PI3K, Akt, and GSK-3β.[4]

PI3K_Akt_mTOR_Pathway cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Cell Proliferation\n& Survival Cell Proliferation & Survival p70S6K->Cell Proliferation\n& Survival ProtosappaninB Protosappanin B ProtosappaninB->PI3K ProtosappaninB->Akt

Figure 1: Protosappanin B inhibits the PI3K/Akt/mTOR signaling pathway.
GOLPH3 Pathway

Protosappanin B has been identified as a suppressor of Golgi phosphoprotein 3 (GOLPH3) expression in a concentration-dependent manner in SW620 colon cancer cells.[1] Overexpression of GOLPH3 was shown to confer resistance to the cytotoxic effects of PSB, highlighting GOLPH3 as a critical target.[1]

LINC00612/miRNA-590-3p/GOLPH3 Axis

Recent studies have elucidated a more complex regulatory network where Protosappanin B enhances the chemosensitivity of 5-fluorouracil (5-FU) in colon adenocarcinoma.[5] PSB was found to attenuate the expression of Long Intergenic Non-Protein Coding RNA 612 (LINC00612).[6] LINC00612 acts as a sponge for microRNA-590-3p (miR-590-3p), which in turn targets GOLPH3. By downregulating LINC00612, PSB increases the availability of miR-590-3p to inhibit GOLPH3, thereby sensitizing cancer cells to 5-FU.[5][7]

LINC00612_GOLPH3_Pathway ProtosappaninB Protosappanin B LINC00612 LINC00612 ProtosappaninB->LINC00612 miR590 miR-590-3p LINC00612->miR590 sponges GOLPH3 GOLPH3 miR590->GOLPH3 inhibits Chemoresistance 5-FU Chemoresistance GOLPH3->Chemoresistance Western_Blot_Workflow start Start: Cell Lysates sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Protein Bands detection->end

References

A Comparative Analysis of 10-O-Methylprotosappanin B with Curcumin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, the exploration of bioactive compounds for therapeutic applications is a constantly evolving field. This guide provides a comparative analysis of 10-O-Methylprotosappanin B, a lesser-known dibenzoxocin derivative, against two well-established natural compounds: curcumin and quercetin. This comparison focuses on their anticancer and antioxidant properties, presenting available experimental data to aid researchers, scientists, and drug development professionals in their understanding of these molecules.

Overview of the Compounds

This compound is a natural compound isolated from the heartwood of Caesalpinia sappan. It belongs to the protosappanin class of molecules and is structurally related to Protosappanin B. While research on this compound is still emerging, studies on its close analog, Protosappanin B, suggest potential anticancer activities.

Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol that has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Its pleiotropic effects are attributed to its ability to modulate multiple signaling pathways.

Quercetin , a flavonoid found in numerous fruits, vegetables, and grains, is a potent antioxidant. Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-related diseases.

Comparative Biological Activity: A Data-Driven Approach

To provide a clear comparison of the biological activities of these compounds, the following tables summarize the available quantitative data from various experimental studies. It is important to note that direct comparative studies are limited, and the data presented is collated from different sources. Experimental conditions, such as cell lines and assay methods, can influence the results, and therefore, these values should be interpreted with caution.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
CompoundCell LineAssay DurationIC50 (µM)Reference
Protosappanin B SW620 (Colon Cancer)48hNot explicitly stated, but showed significant inhibition[1]
HCT116 (Colon Cancer)48hShowed poor effect[1]
Curcumin MCF-7 (Breast Cancer)48h~20[2]
MDA-MB-231 (Breast Cancer)48h~20[2]
Quercetin MCF-7 (Breast Cancer)48h73[3]
MDA-MB-231 (Breast Cancer)48h85[3]

Note: Data for this compound is currently unavailable. The data for Protosappanin B is included as a close structural analog.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µg/mL)Reference
This compound Data not available
Protosappanin B Data not available
Quercetin ~2 - 5[4]
Ascorbic Acid (Standard) ~5[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key assays mentioned in the comparative data tables.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SW620, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Protosappanin B, curcumin, quercetin) for a specified duration (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The test compounds are prepared in a series of concentrations in methanol.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the sample.

Signaling Pathways and Mechanisms of Action

To visualize the molecular mechanisms underlying the biological activities of these compounds, the following diagrams illustrate the key signaling pathways they modulate.

Anticancer Mechanism of Protosappanin B in Colon Cancer

Protosappanin B has been shown to exert its anticancer effects in SW620 colon cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.

ProtosappaninB_Anticancer ProtosappaninB Protosappanin B PI3K_Akt PI3K/Akt Pathway ProtosappaninB->PI3K_Akt inhibits Apoptosis Apoptosis ProtosappaninB->Apoptosis induces mTOR mTOR PI3K_Akt->mTOR Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival mTOR->Cell_Survival Curcumin_Anticancer Curcumin Curcumin NF_kB NF-κB Curcumin->NF_kB inhibits STAT3 STAT3 Curcumin->STAT3 inhibits AP_1 AP-1 Curcumin->AP_1 inhibits ROS ROS Curcumin->ROS reduces Apoptosis Apoptosis Curcumin->Apoptosis induces Proliferation Cell Proliferation NF_kB->Proliferation Angiogenesis Angiogenesis NF_kB->Angiogenesis Metastasis Metastasis NF_kB->Metastasis STAT3->Proliferation AP_1->Proliferation Quercetin_Antioxidant Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS scavenges Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Quercetin->Metal_Ions chelates Neutralized_Products Neutralized Products Stable_Complexes Stable Metal Complexes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Metal_Ions->ROS catalyze generation Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

References

Lack of Specific Data on Structure-Activity Relationship of 10-O-Methylprotosappanin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals a significant lack of specific studies on the structure-activity relationship (SAR) of 10-O-Methylprotosappanin B analogs. While research exists on the biological activities of the parent compound, Protosappanin B, and other related natural products, detailed comparative data on a series of synthesized this compound analogs is not publicly available. This scarcity of information prevents the creation of a detailed comparison guide as requested, which would require quantitative data from biological assays, specific experimental protocols, and established signaling pathways for these specific analogs.

Protosappanin B, a major component of Lignum Sappan, has been investigated for its potential therapeutic effects, particularly its antitumor properties. Studies have shown that Protosappanin B can inhibit the proliferation of various cancer cell lines. However, these studies do not extend to a systematic analysis of a series of this compound analogs where structural modifications are correlated with changes in biological activity.

For a comprehensive SAR study, a series of analogs would need to be synthesized with systematic modifications to the core structure of this compound. These modifications could include altering substituent groups on the aromatic rings, modifying the dihydropyran ring, or changing the stereochemistry of the molecule. Each of these analogs would then need to be tested in a battery of biological assays to determine how these structural changes affect their activity.

General Methodologies for SAR Studies

Should such studies be undertaken, they would likely involve the following key experiments:

  • Chemical Synthesis: A series of this compound analogs would be chemically synthesized.

  • Cytotoxicity Assays: The synthesized compounds would be tested for their ability to inhibit the growth of various cancer cell lines. A common method for this is the MTT assay.

  • Enzyme Inhibition Assays: If a specific molecular target is known or suspected, assays would be conducted to measure the ability of the analogs to inhibit that target.

  • In Vivo Studies: Promising analogs from in vitro studies might be tested in animal models to evaluate their efficacy and safety.

Illustrative Experimental Workflow for a SAR Study

The following diagram illustrates a general workflow for a structure-activity relationship study, which would be applicable to this compound analogs if the necessary research were to be conducted.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., Cytotoxicity) purification->invitro invivo In Vivo Models (for lead compounds) invitro->invivo data_analysis Data Analysis invivo->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment lead_optimization Lead Compound Optimization sar_establishment->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: A general experimental workflow for a structure-activity relationship study.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound analogs are unknown, research on other natural products with similar structural features suggests potential targets. These could include pathways involved in cell cycle regulation, apoptosis (programmed cell death), and inflammatory responses. A hypothetical signaling pathway diagram is presented below to illustrate the types of interactions that might be investigated.

Signaling_Pathway compound This compound Analog receptor Cell Surface Receptor compound->receptor Binds to cell_cycle Cell Cycle Regulation compound->cell_cycle caspase Caspase Cascade receptor->caspase nfkb NF-κB Pathway receptor->nfkb apoptosis Apoptosis caspase->apoptosis inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation cell_cycle->proliferation

Caption: A hypothetical signaling pathway potentially modulated by bioactive compounds.

In vivo validation of 10-O-Methylprotosappanin B therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of protosappanins, with a primary focus on Protosappanin B due to the current availability of published research. While the specific in vivo validation of 10-O-Methylprotosappanin B remains to be documented in publicly accessible studies, the extensive data on its close structural analog, Protosappanin B, offers valuable insights into the potential efficacy of this class of compounds. This document compares the performance of Protosappanin B with established chemotherapeutic agents, Mitomycin C and 5-Fluorouracil, supported by experimental data from murine cancer models.

Comparative Analysis of In Vivo Antitumor Efficacy

The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the antitumor effects of Protosappanin B against standard chemotherapeutic drugs.

Table 1: Comparison of Antitumor Activity in Murine Cancer Models

CompoundCancer ModelMouse StrainDosageAdministration RouteKey OutcomesCitation
Protosappanin B H22 (Liver Cancer) AscitesKM Mice6.25 mg/mL (pretreatment of cells)IntraperitonealComplete inhibition of tumor formation.[1]
Protosappanin B BTT (Bladder Cancer) XenograftT739 Mice200 and 300 mg/kgNot SpecifiedSignificantly increased survival rate, comparable to 1 mg/kg Mitomycin.[2]
Mitomycin C P388 LeukemiaNot Specified1.25, 2.5, 5 mg/kgIntraperitonealIncreased median survival time by 155.4%, 139.6%, and 182.7% respectively.[3]
Mitomycin C EMT6 Mammary SarcomaBALB/cNot SpecifiedIntratumoral79% tumor growth delay.[4]
5-Fluorouracil H22 (Hepatoma)Not Specified10, 20, 40 mg/kgIntraperitonealDose-dependent inhibition of tumor growth.[5]
5-Fluorouracil Colon 26 AdenocarcinomaBALB/c100, 150, 175, 200 mg/kg/weekNot SpecifiedDose-dependent tumor response, with 200 mg/kg leading to 80% complete response.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Protosappanin B in H22 Ascites Model[1]
  • Animal Model: Kunming (KM) mice.

  • Cell Line: H22 mouse liver cancer cells.

  • Treatment Protocol: H22 cells (2.5 × 10^6 cells/mL) were pre-treated with Protosappanin B at a final concentration of 6.25 mg/mL for 10, 20, or 40 minutes.

  • Tumor Induction: 0.2 mL of the pre-treated H22 cell suspension was inoculated into the abdominal cavity of the mice.

  • Endpoint Measurement: Observation for tumor formation and mortality. Postmortem examination for ascites and organ metastasis.

Protosappanin B in BTT Xenograft Model[2]
  • Animal Model: T739 mice.

  • Cell Line: BTT mouse bladder cancer cells.

  • Treatment Protocol: Tumor-bearing mice were treated with Protosappanin B at doses of 200 and 300 mg/kg. The administration route was not specified.

  • Endpoint Measurement: Survival rate of the treated mice was monitored and compared to a control group and a group treated with 1 mg/kg Mitomycin.

Mitomycin C in P388 Leukemia Model[3]
  • Animal Model: Mice (strain not specified).

  • Cell Line: P388 leukemia cells.

  • Tumor Induction: 2 x 10^5 P388 cells were inoculated intraperitoneally.

  • Treatment Protocol: A single intraperitoneal injection of Mitomycin C (1.25, 2.5, or 5 mg/kg) was administered 24 hours after tumor cell inoculation.

  • Endpoint Measurement: Median survival time was calculated and compared to a non-treated control group.

5-Fluorouracil in H22 Solid Tumor Model[5]
  • Animal Model: Mice (strain not specified).

  • Cell Line: H22 hepatoma cells.

  • Tumor Induction: Subcutaneous injection of H22 cells.

  • Treatment Protocol: Intraperitoneal administration of 5-Fluorouracil at doses of 10, 20, and 40 mg/kg for 10 days.

  • Endpoint Measurement: Tumor weight and volume were measured. Thymus and spleen indices were calculated, and white blood cell and lymphocyte counts were performed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Protosappanin B's antitumor activity and a typical experimental workflow for in vivo validation.

ProtosappaninB_Signaling_Pathway ProtosappaninB Protosappanin B GOLPH3 GOLPH3 ProtosappaninB->GOLPH3 PI3K PI3K ProtosappaninB->PI3K Apoptosis Apoptosis ProtosappaninB->Apoptosis Proliferation Tumor Cell Proliferation GOLPH3->Proliferation AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B GSK3B->Proliferation

Caption: Proposed signaling pathway of Protosappanin B's antitumor effect.

InVivo_Experimental_Workflow Start Tumor Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or IP) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Drug Administration (e.g., Protosappanin B) TumorGrowth->Treatment Measurement Endpoint Measurement (Tumor Volume, Survival) Treatment->Measurement End Data Analysis Measurement->End

Caption: Generalized workflow for in vivo validation of antitumor agents.

References

A Comparative Analysis of 10-O-Methylprotosappanin B From Diverse Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the characteristics of a bioactive compound from different sources is critical for reproducibility, potency, and clinical translation. This guide provides a comparative analysis of 10-O-Methylprotosappanin B, a promising therapeutic agent, derived from its primary natural source and potential synthetic routes.

This compound is a homoisoflavonoid that has garnered significant interest for its potential pharmacological activities. This document delves into a comparative analysis of this compound from its well-established natural origin, the heartwood of Caesalpinia sappan L., and explores the prospective of a synthetic alternative. The guide aims to provide a comprehensive overview of the yield, purity, and biological activity, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key comparative aspects of this compound from its natural source and a plausible synthetic route. It is important to note that while the synthesis of the related compound protosappanin A has been achieved, a specific, published total synthesis of this compound with detailed yield and purity data is not yet available. The synthetic data presented here is therefore based on expectations from similar chemical syntheses.

FeatureNatural Source (Caesalpinia sappan)Synthetic Source (Projected)
Source Material Dried heartwood of Caesalpinia sappan L.Commercially available chemical precursors
Typical Yield Variable, dependent on plant age, geographical location, and extraction method. Reports on related compounds suggest yields of crude extracts can range from approximately 9% to 16% of the dry heartwood[1]. The specific yield of the purified compound is lower.Potentially higher and more consistent, with a projected multi-step synthesis yield that could be optimized.
Purity High purity (>98%) can be achieved through multiple chromatographic steps[2]. However, initial extracts contain a complex mixture of related compounds.Potentially very high (>99%) after purification, with predictable byproducts.
Key Advantages Established source, potential for synergistic effects from co-extracted compounds in less purified forms.High purity, consistency, scalability, and independence from botanical supply chains.
Key Disadvantages Variability in yield and purity, potential for contamination with other natural products, and reliance on plant resources.Potentially higher initial cost, lack of potentially beneficial minor related compounds, and the need for extensive process optimization.

Experimental Protocols

Isolation of this compound from Caesalpinia sappan Heartwood

This protocol is a composite of established methods for the isolation of protosappanins and related compounds from Caesalpinia sappan[3][4].

1. Extraction:

  • Air-dried and powdered heartwood of Caesalpinia sappan (1 kg) is macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours.
  • The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
  • The ethyl acetate fraction, which is typically rich in homoisoflavonoids, is collected and dried.

3. Chromatographic Purification:

  • The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
  • A gradient elution system of n-hexane and ethyl acetate is used, gradually increasing the polarity.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Hypothetical Synthetic Protocol for this compound

While a specific total synthesis of this compound has not been detailed in the reviewed literature, a plausible route can be conceptualized based on the synthesis of related protosappanins[5]. This would likely involve a multi-step process.

1. Synthesis of Key Intermediates:

  • This would involve the synthesis of substituted chromone and phenylacetaldehyde precursors through standard organic reactions such as etherification, acylation, and oxidation.

2. Condensation and Cyclization:

  • The key intermediates would be coupled through a base-catalyzed condensation reaction.
  • An intramolecular cyclization would then be induced to form the dibenzo[b,f]oxepine core structure.

3. Functional Group Manipulation:

  • Subsequent steps would involve the reduction of a ketone and selective methylation to install the methoxy group at the C-10 position.

4. Purification:

  • The final product would be purified by column chromatography and recrystallization to achieve high purity.

Biological Activity and Signaling Pathways

This compound is believed to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity via NF-κB and MAPK Signaling Pathways

Inflammatory responses are often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound is hypothesized to inhibit inflammation by interfering with these cascades.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes[6][7][8][9]. This compound may inhibit this pathway by preventing the phosphorylation of IκBα.

  • MAPK Pathway: The MAPK family, including p38 and Extracellular signal-regulated kinases (ERK), plays a crucial role in transmitting extracellular signals to the nucleus, leading to cellular responses such as inflammation and apoptosis[10][11][12][13][14]. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and ERK.

Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Transcription Pro-inflammatory Gene Transcription NFkB->Transcription p38->Transcription ERK->Transcription Compound 10-O-Methyl- protosappanin B Compound->IKK inhibits Compound->p38 inhibits phosphorylation Compound->ERK inhibits phosphorylation

Figure 1. Proposed mechanism of anti-inflammatory action of this compound.
Antiproliferative Activity via STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers.

  • STAT3 Pathway: Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell cycle progression and apoptosis inhibition[15][16][17][18][19]. This compound may exhibit antiproliferative effects by inhibiting the phosphorylation and nuclear translocation of STAT3.

Antiproliferative Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription STAT3_dimer->Transcription translocates to nucleus Compound 10-O-Methyl- protosappanin B Compound->STAT3 inhibits phosphorylation

Figure 2. Proposed mechanism of antiproliferative action of this compound.

Conclusion

This compound from its natural source, Caesalpinia sappan, is a readily accessible starting point for research and development. However, the inherent variability of natural products presents challenges for standardization and large-scale production. A robust and efficient total synthesis would offer a more consistent and scalable supply of this promising compound.

Further research is warranted to directly compare the biological activity of highly purified this compound from both natural and synthetic origins. Such studies should include quantitative assessments of their effects on the NF-κB, MAPK, and STAT3 signaling pathways to provide a definitive understanding of their therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the investigation and development of this compound as a novel therapeutic agent.

References

Cross-Validation of Analytical Methods for 10-O-Methylprotosappanin B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 10-O-Methylprotosappanin B in biological matrices. Given the limited availability of published methods specifically for this compound, this document adapts and cross-validates a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method developed for the structurally similar compound, Protosappanin B.[1] A hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented as a comparative alternative.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and validation parameters to assist in the selection and implementation of a suitable analytical method.

Methodology Comparison: UPLC-MS/MS vs. HPLC-UV

For the quantification of this compound in biological samples, such as plasma, UPLC-MS/MS is the preferred method due to its high sensitivity, selectivity, and speed.[1] HPLC-UV offers a more accessible and cost-effective alternative, though it may lack the sensitivity and specificity of a mass spectrometry-based method.

UPLC-MS/MS: This technique combines the superior separation capabilities of UPLC with the highly sensitive and selective detection of tandem mass spectrometry. It is particularly well-suited for analyzing complex biological matrices where trace levels of the analyte need to be accurately quantified.

HPLC-UV: A more conventional approach, HPLC-UV is widely available and can be effective for quantifying compounds that possess a suitable chromophore. While generally less sensitive than MS detection, it can be a viable option for preclinical studies or when high sample concentrations are expected.

Experimental Protocols

UPLC-MS/MS Method (Adapted from Protosappanin B Analysis)

This protocol is adapted from a validated method for Protosappanin B and is expected to be a suitable starting point for the analysis of this compound.[1]

a. Sample Preparation (Plasma)

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add 50 µL of an internal standard (IS) solution (e.g., Apigenin, 100 ng/mL in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of ethyl acetate for liquid-liquid extraction.

  • Vortex for 3 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography UPLC
Column Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min (10% B), 1-3 min (10-90% B), 3-4 min (90% B), 4-4.1 min (90-10% B), 4.1-5 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound and IS
Ion Source Temp. 500°C
Capillary Voltage 3.0 kV
Hypothetical HPLC-UV Method

This protocol is a general guideline for developing an HPLC-UV method for this compound.

a. Sample Preparation (Plasma)

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of an appropriate internal standard solution.

  • Add 600 µL of acetonitrile for protein precipitation.

  • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the sample into the HPLC system.

b. Chromatographic Conditions

ParameterCondition
Chromatography HPLC
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan of this compound)

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters that should be assessed for both methods according to regulatory guidelines. The expected performance for the UPLC-MS/MS method is based on the Protosappanin B assay.[1]

Validation ParameterUPLC-MS/MS (Expected)HPLC-UV (Hypothetical)Acceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Range 1 - 1000 ng/mL50 - 5000 ng/mLDependent on expected concentrations
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mLSignal-to-noise ratio ≥ 10
Precision (RSD%) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 15%Within ± 15% (± 20% at LLOQ)
Recovery > 80%> 70%Consistent, precise, and reproducible
Matrix Effect To be assessedNot typically assessedIS-normalized factor within acceptable limits
Stability (Freeze-thaw, Short-term, Long-term) StableStable% Change within ± 15%

Mandatory Visualization

Experimental Workflow for Bioanalytical Sample Analysis

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma) Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography UPLC or HPLC Separation Reconstitution->Chromatography Detection MS/MS or UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow of a typical bioanalytical method from sample preparation to data analysis.

References

10-O-Methylprotosappanin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound 10-O-Methylprotosappanin B's efficacy with that of standard chemotherapy drugs. This analysis is based on available preclinical data and is intended to inform further research and development.

Disclaimer: Direct comparative efficacy studies between this compound and standard chemotherapy drugs are limited. This guide utilizes data from its close structural analog, Protosappanin B (PSB), as a proxy to provide a preliminary comparative perspective. The findings presented herein are for informational purposes and should be interpreted with caution pending further research on this compound.

Introduction to this compound

This compound is a natural product belonging to the protosappanin class of compounds, which are isolated from the heartwood of Caesalpinia sappan L. Protosappanins, including the closely related Protosappanin B, have garnered scientific interest for their potential anti-tumor properties. Emerging research suggests that these compounds may exert their effects through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

In Vitro Efficacy: A Comparative Overview

The anti-proliferative activity of Protosappanin B has been evaluated against various cancer cell lines. For the purpose of this comparison, we will focus on its activity in human colon cancer cell lines, a common model for preclinical cancer research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Protosappanin B and standard-of-care chemotherapy drugs used in the treatment of colorectal cancer.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Exposure Time (hours)Reference
Protosappanin BSW-48021.3266.948[1]
Protosappanin BHCT-11626.7383.948[1]
DoxorubicinHCT-11624.3044.7Not Specified[2]

¹ Molar concentrations were calculated for comparative purposes. The molecular weight of Protosappanin B is 318.32 g/mol and Doxorubicin is 543.52 g/mol .

Note: The experimental conditions, particularly the exposure time, may vary between studies, which can influence the IC50 values. This table provides an indirect comparison and highlights the need for direct, head-to-head studies.

Mechanism of Action: Modulating Oncogenic Pathways

Research into the molecular mechanisms of Protosappanin B suggests a multi-targeted approach to inhibiting cancer cell growth. Studies have indicated that PSB can induce apoptosis (programmed cell death) and cause G1 phase cell cycle arrest in cancer cells.[3] A significant finding is the ability of PSB to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression.[4] This suppression, in turn, affects several downstream signaling pathways critical for cancer cell survival and proliferation, including:

  • PI3K/AKT/GSK-3β Pathway: This pathway is central to cell growth, survival, and metabolism.

  • p70S6K and β-catenin Signaling: These are involved in protein synthesis and cell adhesion, respectively.

  • ERK1/2 Pathway: A key component of the MAPK signaling cascade that regulates cell proliferation and differentiation.

Furthermore, recent evidence suggests that Protosappanin B can enhance the efficacy of standard chemotherapy drugs like 5-fluorouracil (5-FU) by modulating the LINC00612/microRNA-590-3p/GOLPH3 axis in colon cancer.[5]

Below is a diagram illustrating the proposed signaling pathway affected by Protosappanin B.

ProtosappaninB_Pathway cluster_cell Cancer Cell cluster_golgi Golgi cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_effects Cellular Effects PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 inhibits LINC00612 LINC00612 PSB->LINC00612 inhibits Apoptosis Apoptosis PSB->Apoptosis CellCycleArrest G1 Cell Cycle Arrest PSB->CellCycleArrest PI3K_AKT PI3K/AKT/GSK-3β GOLPH3->PI3K_AKT activates p70S6K p70S6K GOLPH3->p70S6K activates beta_catenin β-catenin GOLPH3->beta_catenin activates ERK ERK1/2 GOLPH3->ERK activates Proliferation Decreased Proliferation PI3K_AKT->Proliferation promotes p70S6K->Proliferation promotes beta_catenin->Proliferation promotes ERK->Proliferation promotes miR590 miR-590-3p LINC00612->miR590 inhibits miR590->GOLPH3 inhibits

Caption: Proposed mechanism of Protosappanin B in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Protosappanin B and other cytotoxic agents.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Protosappanin B or standard chemotherapy drugs) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Viability Assessment: Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells based on membrane integrity.[1][2][7]

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer or medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained, clear) and non-viable (stained, blue) cells.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Workflow cluster_assay Viability Assay cluster_mtt MTT Assay cluster_trypan Trypan Blue Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Test Compound / Control seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt stain_trypan Stain with Trypan Blue incubate->stain_trypan incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze count_cells Count Viable/Non-viable Cells stain_trypan->count_cells count_cells->analyze end End: Determine Cytotoxicity analyze->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available preclinical data suggests that Protosappanin B, a close analog of this compound, exhibits anti-tumor activity against human colon cancer cell lines, with IC50 values that are in a comparable range to some standard chemotherapy drugs under certain in vitro conditions. The mechanism of action appears to involve the modulation of multiple oncogenic signaling pathways, highlighting its potential as a multi-targeted therapeutic agent.

However, it is crucial to emphasize that this is an indirect comparison based on limited data for a related compound. Further research is imperative to:

  • Elucidate the specific in vitro and in vivo efficacy of this compound.

  • Conduct direct, head-to-head comparative studies of this compound against standard chemotherapy drugs in a wider range of cancer models.

  • Further investigate its mechanism of action, potential for synergistic combinations with existing therapies, and its safety profile.

This guide serves as a foundational resource for the scientific community to stimulate further investigation into the therapeutic potential of this compound and its derivatives in oncology.

References

A Meta-Analysis of Protosappanin B and its Analogs: Anticancer and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of the biological activities of Protosappanin B, a major bioactive compound isolated from Caesalpinia sappan L. While specific data for 10-O-Methylprotosappanin B is limited in the current literature, the extensive research on its close structural analog, Protosappanin B, offers valuable insights for researchers, scientists, and drug development professionals. This document summarizes the existing experimental data on the anticancer and anti-inflammatory effects of Protosappanin B and related compounds, detailing experimental protocols and elucidating the underlying signaling pathways.

Comparative Anticancer Activity of Protosappanin B

Protosappanin B has demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

Cell LineCancer TypeIC50 (µg/mL)Reference
SW-480Human colon cancer21.32[1][2]
HCT-116Human colon cancer26.73[1][2]
BTTMouse bladder cancer76.53[1][2]
T24Human bladder cancer82.78[3]
5637Human bladder cancer113.79[3]
A875Human melanomaNot specified in µg/mL[3]

Experimental Protocols for Anticancer Studies

Cell Viability and Proliferation Assays:

  • MTT Assay: To assess the inhibitory effects of Protosappanin B on cancer cell proliferation, human colon cancer cell lines (HCT-116 and SW-480) and a mouse bladder cancer cell line (BTT) were treated with various concentrations of Protosappanin B (12.5, 25, 50, 100, and 200 µg/mL) for 48 hours. The metabolic activity of the cells was then measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[1][2]

  • Trypan Blue Exclusion Assay: The viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells was evaluated after treatment with 2 mg/mL of purified Protosappanin B. The assay was conducted in a time-dependent manner to assess the cytotoxic effects of the compound.[1][2]

In Vivo Antitumor Studies:

  • Tumor Formation Inhibition: H22 mouse liver cancer cells were pretreated with Protosappanin B at a final concentration of 6.25 mg/mL before being injected into KM mice to evaluate the inhibition of tumor formation.[1][2]

  • Survival Analysis: BTT tumor-bearing T739 mice were administered Protosappanin B at doses of 200 and 300 mg/kg to assess the increase in survival rates compared to a control group and a group treated with mitomycin (1 mg/kg).[1][2]

Signaling Pathways in Anticancer Activity of Protosappanin B

Protosappanin B has been shown to exert its anticancer effects through the modulation of specific signaling pathways.

anticancer_pathway cluster_0 Protosappanin B cluster_1 Cellular Effects PSB Protosappanin B PI3K p-PI3K PSB->PI3K inhibits Inflammation Inflammation (TNF-α, NF-κB, COX-2, IL-6, iNOS, VEGF) PSB->Inflammation inhibits Proliferation Proliferation (cyclin-D1, c-Myc) PSB->Proliferation inhibits Survival Survival (Bcl-2, survivin) PSB->Survival inhibits Apoptosis Apoptosis (Bax, caspase-3) PSB->Apoptosis induces AKT p-AKT PI3K->AKT inhibits GSK3B p-GSK-3β AKT->GSK3B inhibits

Protosappanin B inhibits the PI3K/AKT/GSK-3β signaling pathway in human melanoma cells.

In human melanoma (A875) cells, Protosappanin B was found to inhibit the phosphorylation of PI3K, AKT, and GSK-3β. This inhibition leads to the suppression of inflammatory and proliferative proteins and the induction of apoptosis.[3]

In colon adenocarcinoma, Protosappanin B was shown to enhance the chemosensitivity to 5-fluorouracil by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) axis.[4][5]

Comparative Anti-inflammatory Activity of Protosappanin B and Related Compounds

Protosappanin B and other constituents of Caesalpinia sappan have demonstrated significant anti-inflammatory properties.

CompoundCell LineStimulantInhibited MediatorsReference
Protosappanin BPeriodontal Ligament Stem Cells (PDLSCs)-IL-8, IL-6, IL-1β[6][7]
Protosappanin BMacrophages (J774.1)LPSNO, PGE2, TNF-α, IL-6, COX-2, iNOS mRNA[8]
(iso-)Protosappanin BMacrophagesLPSIL-6, TNF-α[9][10]
C. sappan ExtractHuman Chondrocytes & MacrophagesIL-1β / LPSIL-1β, TNF-α, iNOS, COX-2[11][12]

Experimental Protocols for Anti-inflammatory Studies

Cell Culture and Treatment:

  • Periodontal Ligament Stem Cells (PDLSCs): Third-passage PDLSCs were cultured in basic medium or medium containing varying concentrations of an extract of Sappanwood (ESP), Protosappanin A (PA), or Protosappanin B (PB) (2.5 µM, 5 µM, 10 µM) to assess their anti-inflammatory and osteogenic effects.[6][7]

  • Macrophage and Chondrocyte Models: Lipopolysaccharide (LPS)-stimulated macrophages and Interleukin-1β (IL-1β)-stimulated chondrocytes were treated with isolated compounds from C. sappan to evaluate the inhibition of pro-inflammatory cytokine secretion.[9][10]

Measurement of Inflammatory Mediators:

  • RT-qPCR and ELISA: The mRNA expression and protein levels of inflammatory cytokines such as IL-8, IL-6, and IL-1β in PDLSCs were quantified using Real-Time PCR (RT-qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA), respectively.[6][7]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Caesalpinia sappan extracts and their constituents are often attributed to the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_0 Inflammatory Stimuli cluster_1 Caesalpinia sappan Compounds cluster_2 Cellular Response Stimuli LPS / IL-1β NFkB NF-κB activation Stimuli->NFkB CS_Compounds Protosappanin B & other constituents CS_Compounds->NFkB inhibits Pro_inflammatory Pro-inflammatory Gene Expression (IL-1β, TNF-α, iNOS, COX-2) NFkB->Pro_inflammatory

Inhibition of the NF-κB pathway by Caesalpinia sappan constituents.

Extracts from Caesalpinia sappan have been shown to inhibit the activation of the NF-κB (p65/p50) signaling pathway, which is a key regulator of pro-inflammatory gene transcription. This leads to the reduced expression of inflammatory mediators like IL-1β and TNF-α.[13]

Conclusion

The available scientific literature strongly supports the potent anticancer and anti-inflammatory activities of Protosappanin B and other related compounds from Caesalpinia sappan. While direct experimental data on this compound remains limited, the comprehensive analysis of Protosappanin B provides a solid foundation for further research and development. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer valuable comparative data for scientists and professionals in the field of drug discovery. Future studies are warranted to specifically investigate the pharmacological profile of this compound and to further explore the therapeutic potential of these natural compounds.

References

Head-to-Head Comparison: 10-O-Methylprotosappanin B and Its Derivatives - A Review of Current Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a protosappanin-class natural product isolated from Caesalpinia sappan. While research into the broader chemical space of Caesalpinia sappan has revealed a variety of bioactive compounds, specific quantitative data and comparative studies on this compound and its synthetic derivatives remain notably scarce in publicly available scientific literature. This guide aims to consolidate the currently available, albeit limited, experimental data to provide a foundational comparison.

Due to the lack of direct comparative studies, this guide will present the available data for a closely related compound, Protosappanin B, to offer a preliminary point of reference for potential anti-tumor activity. It is crucial to note that these findings are not directly transferable to this compound.

Quantitative Data Summary

At present, there is a significant lack of quantitative bioactivity data (e.g., IC50, EC50 values) for this compound across anti-inflammatory, anticancer, and neuroprotective assays in peer-reviewed literature. Similarly, studies detailing the synthesis and biological evaluation of derivatives of this compound are not currently available.

To provide some context within the protosappanin family, the following table summarizes the in vitro anti-tumor activity of Protosappanin B , a structurally similar compound.

Table 1: In Vitro Anti-tumor Activity of Protosappanin B

Cell LineCancer TypeIC50 (µg/mL)Reference
SW-480Human Colon Cancer21.32[1]
HCT-116Human Colon Cancer26.73[1]
BTTMouse Bladder Cancer76.53[1]

Note: The data presented above is for Protosappanin B and should not be directly extrapolated to this compound. Further research is required to determine the specific bioactivities of this compound and its derivatives.

Experimental Protocols

The following is a generalized methodology for the key experiment cited for Protosappanin B.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., SW-480, HCT-116, BTT) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Protosappanin B) for a specified duration (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathways and Experimental Workflows

As no specific signaling pathway or experimental workflow diagrams for this compound or its derivatives are available, a generalized workflow for in vitro cytotoxicity screening is presented below.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound Test Compound (this compound or Derivative) Treatment Cell Treatment with Varying Concentrations Compound->Treatment Cells Cancer Cell Lines Cells->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation IC50 Value Calculation Measurement->Calculation Result Determination of Anticancer Activity Calculation->Result

Caption: Generalized workflow for in vitro cytotoxicity screening.

Conclusion

The comprehensive analysis of available scientific literature reveals a significant gap in the knowledge regarding the bioactivity of this compound and a complete absence of data on its synthetic derivatives. While the anti-tumor data for the related compound Protosappanin B provides a preliminary indication of potential activity within this chemical class, direct experimental evidence for this compound is critically needed. This guide highlights the urgent need for further research, including the synthesis of derivatives and systematic in vitro and in vivo evaluations, to build a comprehensive understanding of the therapeutic potential of this natural product and its analogs. Future studies should focus on generating robust quantitative data and elucidating the mechanisms of action to enable meaningful head-to-head comparisons.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-O-Methylprotosappanin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle 10-O-Methylprotosappanin B with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, particularly when in powdered form or being prepared for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

Given the absence of specific regulatory guidelines for this compound, it should be treated as a hazardous chemical waste. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation :

    • Label a dedicated waste container clearly as "Hazardous Waste: this compound".

    • Do not mix this compound with other chemical wastes unless compatibility is certain. Incompatible wastes can react dangerously[2]. It is best practice to segregate different chemical wastes[2][3].

  • Containerization :

    • Use a container that is chemically compatible with phenols and is in good condition, with a secure, leak-proof lid[3][4].

    • For solid waste, ensure the container is properly sealed to prevent the release of dust.

    • For solutions, use a container that can be tightly sealed to prevent evaporation and spills.

  • Preparing for Disposal :

    • Solid Waste : If disposing of the pure compound, ensure it is in a sealed container.

    • Liquid Waste (Solutions) : If this compound is in a solvent, the entire solution should be treated as hazardous waste. The nature of the solvent will also dictate the disposal route. Halogenated and non-halogenated solvents are often collected separately[3].

    • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed bag and disposed of as hazardous solid waste.

  • Storage and Collection :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's or company's established procedures for hazardous waste pickup and disposal. This is typically handled by an environmental health and safety (EHS) department or a licensed waste management contractor[4][5][6].

Quantitative Data Summary

As no specific quantitative data for this compound disposal thresholds exists, general laboratory guidelines for chemical waste should be followed. The following table summarizes typical thresholds that often trigger formal hazardous waste disposal procedures.

ParameterGuidelineCitation
pH of Aqueous Solutions Solutions with a pH of less than 6.0 or greater than 9.0 are generally considered corrosive and require hazardous waste disposal.[4]
Concentration Limits Local regulations may specify concentration limits for certain chemicals for sewer disposal. In the absence of data, assume a low limit.[5]
Quantity Limits Any amount of a research chemical without a specific disposal protocol should be treated as hazardous waste.[5]

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling procedures during experimentation will directly impact the volume and nature of the waste generated. For instance, protocols involving the extraction of protosappanin B from Lignum Sappan often utilize solvents like ethyl acetate, and the resulting extracts undergo various chromatographic separations[7][8]. All materials and solvents used in these processes must be considered as part of the hazardous waste stream.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance guide for the disposal of this compound, the following workflow diagram has been created using the DOT language.

DisposalWorkflow Disposal Decision Workflow for this compound A Start: Have this compound Waste B Is it pure solid, in solution, or contaminated material? A->B C Pure Solid B->C Solid D In Solution B->D Liquid E Contaminated Material (Gloves, etc.) B->E Contaminated F Place in a labeled, sealed container for solid hazardous waste. C->F G Place in a labeled, sealed container for liquid hazardous waste. Segregate by solvent type. D->G H Place in a labeled, sealed bag for solid hazardous waste. E->H I Store in designated hazardous waste accumulation area. F->I G->I H->I J Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor. I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-O-Methylprotosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 10-O-Methylprotosappanin B based on general laboratory safety principles for research chemicals. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this guidance is derived from general chemical safety practices and information available for extracts of Caesalpinia decapetala, from which this compound is isolated. All laboratory personnel must be trained in general chemical safety and handling procedures.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Laboratory coatA flame-retardant and anti-static lab coat is recommended to protect skin and clothing from contamination.
Respiratory Fume hood or respiratory protectionHandle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Planning:

  • Before beginning any work, ensure all necessary PPE is available and in good condition.
  • Locate the nearest safety shower and eyewash station.
  • Prepare the designated work area, preferably within a chemical fume hood, by ensuring it is clean and uncluttered.
  • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.
  • Carefully weigh the required amount of this compound. If it is a solid, take care to avoid generating dust.
  • When preparing solutions, add the compound to the solvent slowly to avoid splashing.
  • Keep containers tightly closed when not in use.

3. In Case of Exposure:

  • If swallowed: Rinse mouth with water and call a poison control center or doctor for treatment advice.
  • If on skin: Immediately take off contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes.[1]
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • All disposable materials that come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.

  • Disposal Procedure:

    • Dispose of all chemical waste through your institution's designated hazardous waste disposal program.

    • Do not pour any waste containing this compound down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagram

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Prep Gather PPE & Materials Area Prepare Work Area (Fume Hood) Prep->Area Ensure Cleanliness WearPPE Don PPE Area->WearPPE Begin Work Handle Weigh & Handle Compound WearPPE->Handle Store Keep Container Closed Handle->Store Collect Collect Waste Store->Collect After Use Dispose Dispose via HazWaste Program Collect->Dispose Exposure Exposure Event FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。